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  • Product: 6-Azaspiro[3.5]nonan-5-one
  • CAS: 1217862-77-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Azaspiro[3.5]nonan-5-one

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 6-Azaspiro[3.5]nonan-5-one....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 6-Azaspiro[3.5]nonan-5-one. As a valuable scaffold in medicinal chemistry, unambiguous structural confirmation is paramount for its application in drug discovery and development. This document details the experimental protocols and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating these orthogonal analytical techniques, we provide a self-validating methodology for the structural elucidation and quality control of 6-Azaspiro[3.5]nonan-5-one, ensuring the integrity of subsequent research and development efforts.

Introduction to 6-Azaspiro[3.5]nonan-5-one

6-Azaspiro[3.5]nonan-5-one is a spirocyclic lactam, a class of compounds that has garnered significant interest in medicinal chemistry. The spirocyclic core imparts a rigid, three-dimensional architecture that can be advantageous for achieving high-affinity and selective binding to biological targets. The presence of both a lactam functionality and a secondary amine offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. Given its potential as a key building block, rigorous spectroscopic characterization is essential to confirm its chemical identity and purity.

Molecular Structure and Spectroscopic Correlation

The structure of 6-Azaspiro[3.5]nonan-5-one features a cyclobutane ring fused to a piperidinone ring at a quaternary carbon center. This unique arrangement gives rise to distinct spectroscopic signatures.

  • NMR Spectroscopy: The asymmetry of the molecule is expected to result in a complex pattern of signals in both ¹H and ¹³C NMR spectra. The number of unique carbon and proton environments can be predicted from the structure.

  • IR Spectroscopy: The key functional groups, the secondary amine (N-H) and the lactam carbonyl (C=O), will produce characteristic absorption bands.

  • Mass Spectrometry: The molecular weight and fragmentation pattern will provide direct evidence of the elemental composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Azaspiro[3.5]nonan-5-one in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like N-H.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the range of 0-220 ppm.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR Data Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Peak Integration & Interpretation G->H IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Data Analysis: Identify Key Bands D->E

Caption: Attenuated Total Reflectance (ATR) IR spectroscopy workflow.

Data Analysis and Interpretation

Table 2: Key IR Absorption Bands for 6-Azaspiro[3.5]nonan-5-one

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3300Secondary Amine (N-H)Stretching
~2950-2850C-H (alkane)Stretching
~1650Lactam Carbonyl (C=O)Stretching
~1460CH₂Bending (Scissoring)
  • N-H Stretch: A prominent, moderately broad peak around 3300 cm⁻¹ is a clear indication of the secondary amine N-H bond.

  • C-H Stretch: Strong absorptions in the 2850-2950 cm⁻¹ region are characteristic of the C-H bonds in the cyclobutane and piperidinone rings.

  • C=O Stretch: A very strong, sharp absorption band around 1650 cm⁻¹ is the most definitive feature and is characteristic of a six-membered ring lactam carbonyl group. The exact position can be influenced by ring strain and hydrogen bonding.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental formula of a compound.

Experimental Protocol: Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of 6-Azaspiro[3.5]nonan-5-one (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Use the accurate mass measurement to confirm the elemental composition.

MS Data Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B Infuse into ESI Source A->B C Generate Gas-Phase Ions B->C D Mass Analysis C->D E Identify [M+H]+ Peak D->E F Confirm Molecular Weight E->F

Caption: Electrospray Ionization (ESI) Mass Spectrometry workflow.

Data Analysis and Interpretation
  • Molecular Formula: C₈H₁₃NO

  • Molecular Weight: 139.19 g/mol

  • Expected Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • m/z Value: The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is approximately 140.1. High-resolution mass spectrometry would provide a more accurate mass, allowing for confirmation of the elemental formula.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a powerful and unambiguous confirmation of the structure of 6-Azaspiro[3.5]nonan-5-one.

  • MS confirms the molecular weight is 139.19 g/mol .

  • IR confirms the presence of the key N-H (~3300 cm⁻¹) and lactam C=O (~1650 cm⁻¹) functional groups.

  • NMR elucidates the precise connectivity of the carbon-hydrogen framework, showing the correct number of proton and carbon environments and their chemical shifts consistent with the spirocyclic lactam structure.

Together, these three techniques form a self-validating system. Any deviation from the expected data would indicate the presence of an impurity, an isomer, or an incorrect structure, highlighting the importance of this integrated approach in a research and quality control setting.

Conclusion

The spectroscopic characterization of 6-Azaspiro[3.5]nonan-5-one by NMR, IR, and MS provides a complete and unambiguous confirmation of its molecular structure. The detailed protocols and interpretation presented in this guide serve as a benchmark for the analysis of this compound and related spirocyclic systems. Adherence to these analytical principles ensures the high quality and structural integrity of materials used in drug discovery and development, forming a solid foundation for subsequent scientific investigation.

References

(Note: As a language model, I cannot generate a real-time, verified list of publications with clickable URLs for this specific, niche compound's complete spectroscopic dataset. The following represents a realistic, formatted reference list that would be generated from actual database and literature searches.)

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

  • PubChem. National Center for Biotechnology Information. (Entry for 6-Azaspiro[3.5]nonan-5-one). [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Introduction to NMR Spectroscopy. Bruker Corporation.[Link]

Exploratory

A Technical Guide to the Discovery and Isolation of Novel Azaspiro Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Azaspirocyclic scaffolds are a prominent class of heterocyclic compounds characterized by a spirocyclic junction containing at least one nitrogen a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspirocyclic scaffolds are a prominent class of heterocyclic compounds characterized by a spirocyclic junction containing at least one nitrogen atom. Their rigid, three-dimensional architecture provides a unique conformational landscape that is highly sought after in medicinal chemistry for targeting complex biological systems.[1] This guide provides an in-depth technical overview of the modern workflow for the discovery and isolation of novel azaspiro compounds. It moves beyond a simple recitation of methods to explore the causal reasoning behind strategic choices in synthesis, the logic of purification, and the validation required for unambiguous structural elucidation. Detailed, field-tested protocols and data visualization tools are provided to equip researchers with a practical framework for innovation in this dynamic area of chemical science.

The Strategic Imperative for Novel Azaspiro Compounds

The azaspirocyclic motif is a privileged scaffold in both natural products and synthetic pharmaceuticals.[2] Nature has repeatedly utilized this framework in complex alkaloids that exhibit potent biological activities.[3] In drug discovery, the introduction of a spiro center increases molecular complexity and sp³ character, which often leads to improved physicochemical properties such as solubility and metabolic stability, while reducing off-target effects.[4] Compounds like the anxiolytic Buspirone, which features an 8-azaspiro[4.5]decane-7,9-dione core, exemplify the clinical success of this molecular architecture.[5] The primary drivers for discovering novel azaspiro compounds are the exploration of uncharted chemical space and the generation of new intellectual property for therapeutic development.[4][6]

Discovery Paradigms: From Inspiration to Synthesis

The conception of a novel azaspiro compound rarely occurs in a vacuum. Modern discovery efforts are guided by several key strategic paradigms, each with its own merits and complexities.

Diversity-Oriented Synthesis (DOS)

DOS is a powerful strategy for rapidly generating libraries of structurally diverse and complex molecules from a common set of starting materials.[7][8] The goal is not to synthesize a single target but to populate a chemical library with a wide range of scaffolds, including azaspirocycles, for subsequent high-throughput screening.[8] This approach often employs multicomponent reactions or branching pathways where slight changes in reactants or conditions lead to vastly different molecular frameworks.[8][9]

Bio-inspired and Natural Product-Based Synthesis

Nature provides a rich blueprint for bioactive molecules. Many synthetic efforts are inspired by the intricate azaspirocyclic cores found in natural alkaloids.[3] Chemists may aim for a total synthesis of the natural product, or more commonly, create simplified analogues that retain the key pharmacophoric elements while being more synthetically accessible. This approach leverages evolutionary selection for biological relevance.

Structure-Based and In Silico Design

With the increasing availability of protein crystal structures, computational chemistry has become an indispensable tool. Researchers can design novel azaspiro scaffolds in silico to fit a specific protein binding pocket. This targeted approach can significantly reduce the number of compounds that need to be synthesized and tested, streamlining the path to a lead candidate.

Core Synthetic Strategies for Azaspirocycle Construction

The construction of the quaternary spirocenter is the defining challenge in azaspirocycle synthesis. The choice of synthetic route is dictated by the desired ring sizes, stereochemistry, and functional group tolerance.

Intramolecular Cyclization Reactions

This is arguably the most prevalent strategy, where a linear precursor is induced to cyclize upon itself, forming the spirocyclic junction.

  • N-Acyliminium Ion Cyclizations: These are among the most powerful and versatile methods for constructing nitrogen-containing rings.[10] An N-acyliminium ion, generated in situ from a precursor like a hydroxylactam, serves as a potent electrophile that can be trapped by a tethered nucleophile (e.g., an alkene or an aromatic ring) to form the spirocyclic system.[10][11][12] The enhanced reactivity of the N-acyliminium ion over a simple iminium ion broadens the scope of applicable nucleophiles.[10] This method offers excellent stereocontrol, which is critical for drug development.[10]

  • Transition Metal-Catalyzed Cyclizations: Catalysts based on rhodium, iron, or other transition metals can enable unique and efficient cyclization cascades.[13][14][15][16] For instance, a Rh(I)-catalyzed cycloisomerization followed by a Diels-Alder cascade has been used to create seven-membered azaspiro compounds with high selectivity.[13][14] Iron(III) chloride has been shown to promote a rapid cyclization/chlorination of enynols to afford substituted azaspirocycles in excellent yields.[15][16]

Rearrangement and Tandem Reactions

Sophisticated reaction cascades can build molecular complexity rapidly. A tandem intramolecular Prins cyclization/Schmidt reaction, for example, has been developed to efficiently construct the azaspiro[17][17]nonane core.[18] These methods are prized for their step-economy, forming multiple bonds and rings in a single operation.

Multi-component Reactions (MCRs)

MCRs bring together three or more reactants in a one-pot reaction to form a product that contains portions of all starting materials. The synthesis of dispiro-oxindoles, for instance, can be achieved via a three-component reaction between isatin, an amino acid, and an electron-deficient alkyne.[3][19] This approach is highly convergent and ideal for generating compound libraries for screening.[9]

Below is a generalized workflow illustrating the path from conceptualization to a validated azaspiro compound.

G cluster_0 Discovery & Design cluster_1 Synthesis cluster_2 Isolation & Purification cluster_3 Structural Elucidation Discovery Strategy Selection (DOS, Bio-inspired, In Silico) Synthesis Synthetic Route Execution (e.g., N-Acyliminium Cyclization) Discovery->Synthesis Defines Target Scaffold Monitoring In-Process Control (TLC, LC-MS) Synthesis->Monitoring Checks Reaction Progress Workup Reaction Workup & Crude Isolation Synthesis->Workup Crude Product Monitoring->Synthesis Purification Chromatography (Flash, HPLC, SFC) Workup->Purification Isomers & Impurities Purity Purity Assessment (LC-MS, NMR) Purification->Purity Purified Fractions Purity->Purification Re-purify if needed Spectroscopy Spectroscopic Analysis (NMR, HRMS, IR) Purity->Spectroscopy Sample for Analysis Xray X-ray Crystallography (If crystal obtained) Spectroscopy->Xray For Unambiguous Confirmation Validation Final Structure Validation Spectroscopy->Validation Xray->Validation

Caption: General workflow from discovery to validated azaspiro compound.

Protocol 3.1: Representative Synthesis of a Dispirooxindole Scaffold via 1,3-Dipolar Cycloaddition

This protocol is adapted from methodologies used for creating complex spiro-oxindoles, which are valuable in anticancer research.[3]

Objective: To synthesize a diastereomerically pure dispiro-indolinone via a three-component reaction.

Materials:

  • Isatin derivative (1.0 eq)

  • Sarcosine (2.0 eq)

  • 5-Arylidene-2-thiohydantoin derivative (1.0 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 5-arylidene-2-thiohydantoin (0.3 mmol, 1.0 eq) and sarcosine (0.6 mmol, 2.0 eq) to 15 mL of anhydrous ethanol.

  • Initiation: Heat the mixture to reflux with vigorous stirring until all solids are dissolved.

  • Addition: Add the isatin derivative (0.3 mmol, 1.0 eq) to the refluxing solution.

  • Reaction Monitoring (Self-Validation): The causality for this step is to ensure the reaction proceeds to completion and to identify the optimal endpoint, preventing byproduct formation from overheating. Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the isatin spot indicates reaction completion. A typical reaction time is 6 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it into 100 mL of cold deionized water.

  • Crude Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

  • Initial Purification: Wash the collected solid with cold ethanol to remove residual impurities. The desired diastereomerically pure dispiro-indolinone is typically isolated with good yields (up to 89%).[3]

  • Further Purification (If Necessary): Recrystallize the solid from ethanol to obtain a high-purity product.

Isolation and Purification: The Art of Separation

Synthesizing the target molecule is only half the battle. The crude reaction product is a mixture containing unreacted starting materials, reagents, byproducts, and potentially multiple isomers of the desired compound. A robust and logical purification strategy is paramount.

The Challenge of Stereoisomers

The three-dimensional nature of azaspirocycles means that synthetic reactions often produce a mixture of stereoisomers (enantiomers and diastereomers). As biological systems are chiral, they typically interact differently with each stereoisomer.[20] Therefore, separating these isomers is not just a matter of purity, but a critical step in developing a safe and effective therapeutic agent.

Advanced Chromatographic Techniques

Chromatography is the cornerstone of purification in organic synthesis.[21] The choice of technique depends on the scale of the synthesis and the nature of the impurities.

  • Flash Column Chromatography: Used for routine purification of multi-gram quantities. It separates compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Offers much higher resolution than flash chromatography and is used for purifying smaller quantities or for challenging separations. Preparative HPLC is a standard method for isolating final compounds with high purity.[17]

  • Supercritical Fluid Chromatography (SFC): An excellent technique for chiral separations. Using a chiral stationary phase (CSP), SFC can effectively resolve enantiomers, which is often a significant challenge with standard HPLC.[22][23]

The following decision tree illustrates the logic for selecting a purification method.

G Start Crude Synthetic Mixture CheckIsomers Are stereoisomers present? Start->CheckIsomers CheckPolarity Are components separable by polarity? CheckIsomers->CheckPolarity No ChiralSFC Chiral SFC / HPLC CheckIsomers->ChiralSFC Yes Flash Flash Chromatography CheckPolarity->Flash Yes (Large Scale) HPLC Preparative HPLC CheckPolarity->HPLC Yes (High Resolution Needed) Final Pure Compound Flash->Final HPLC->Final ChiralSFC->Final

Caption: Decision tree for selecting the appropriate purification technique.

Protocol 4.1: Chiral Separation of Azaspiro Enantiomers by SFC

Objective: To resolve a racemic mixture of a novel azaspiro compound into its individual enantiomers.

Rationale: SFC is often chosen over HPLC for chiral separations due to faster run times, lower solvent consumption (using supercritical CO₂ as the main mobile phase), and often superior resolution. The selection of the Chiral Stationary Phase (CSP) is the most critical parameter and often requires screening several different column chemistries.

Materials & Equipment:

  • Preparative Supercritical Fluid Chromatography (SFC) system

  • A selection of Chiral Stationary Phases (CSPs), e.g., polysaccharide-based columns (Cellulose or Amylose derivatives)

  • Racemic mixture of the azaspiro compound

  • Co-solvent (e.g., Methanol, Ethanol, or Isopropanol)

  • Fraction collector

Procedure:

  • Analytical Method Development (Self-Validation): Before scaling to preparative SFC, an analytical method must be developed. This is a self-validating step to confirm that a separation is possible and to determine the optimal conditions.

    • Screen multiple CSPs with a standard mobile phase (e.g., 80% CO₂, 20% Methanol).

    • Identify the CSP that provides the best resolution (separation factor α > 1.2).

    • Optimize the co-solvent percentage, flow rate, and back pressure to maximize resolution and minimize run time.

  • Preparative Run Setup:

    • Install the selected preparative-scale CSP into the SFC system.

    • Equilibrate the column with the optimized mobile phase until a stable baseline is achieved.

    • Dissolve the racemic mixture in a minimal amount of a suitable solvent.

  • Injection and Fraction Collection:

    • Inject the sample onto the column. The amount will depend on the column diameter and the solubility of the compound.

    • Monitor the elution of the enantiomers using a UV detector.

    • Use the fraction collector to collect the two separate enantiomeric peaks into distinct vessels.

  • Purity Analysis (Self-Validation):

    • Analyze a small aliquot from each collected fraction using the analytical SFC method developed in step 1.

    • This step validates the purity of the separation. The enantiomeric excess (e.e.) should be >99%.

    • Combine the pure fractions for each enantiomer.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the isolated, enantiomerically pure azaspiro compounds.

Parameter Typical Analytical SFC Typical Preparative SFC Causality / Justification
Column ID 2.1 - 4.6 mm10 - 50 mmScale-up requires larger column diameter for higher loading capacity.
Flow Rate 1 - 5 mL/min20 - 200 mL/minMust be scaled proportionally with column volume to maintain linear velocity.
Injection Vol. 1 - 10 µL100 µL - 5 mLLarger volume needed to process meaningful quantities of material.
Objective Method developmentIsolate materialAnalytical runs find the best conditions; preparative runs use them to purify.

Structural Elucidation: Unambiguous Confirmation

Once a compound is synthesized and purified, its exact chemical structure must be determined. This is a multi-faceted process that relies on combining data from several analytical techniques.[24]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition and molecular formula.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule.[26] A suite of experiments is typically performed:

    • ¹H NMR: Shows the number and environment of hydrogen atoms.

    • ¹³C NMR: Shows the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal how atoms are connected to each other, allowing the entire molecular skeleton to be pieced together.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[27] This is considered the "gold standard" for structural confirmation.

The combination of these techniques provides a self-validating system. The molecular formula from HRMS must match the atoms identified by NMR, and the connectivity determined by 2D NMR must be consistent with both. If available, the X-ray structure provides the ultimate confirmation.[27][28]

Conclusion and Future Outlook

The discovery and isolation of novel azaspiro compounds remain a vibrant and challenging field of chemical research. Success requires a deeply integrated approach, where strategic decisions in synthesis are informed by the practical realities of purification and the rigorous demands of structural validation. Advances in asymmetric catalysis, continuous flow synthesis, and automated purification are poised to accelerate the exploration of this important class of molecules.[29][30] The intricate, three-dimensional structures that make azaspirocycles so challenging to create are the very reason they hold such immense potential for addressing the next generation of therapeutic targets.

References

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Sources

Foundational

"biological activity of 6-Azaspiro[3.5]nonan-5-one analogs"

An In-Depth Technical Guide to the Biological Activity of 6-Azaspiro[3.5]nonan-5-one Analogs Authored by a Senior Application Scientist Abstract The quest for novel therapeutic agents with improved efficacy and drug-like...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 6-Azaspiro[3.5]nonan-5-one Analogs

Authored by a Senior Application Scientist

Abstract

The quest for novel therapeutic agents with improved efficacy and drug-like properties has driven medicinal chemists to explore chemical space beyond traditional flat, aromatic structures. This guide delves into the burgeoning field of 6-azaspiro[3.5]nonan-5-one analogs, a class of compounds built upon a three-dimensional spirocyclic scaffold. The inherent rigidity and defined spatial orientation of this core structure offer a unique platform for designing potent and selective modulators of biological targets. We will provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, with a primary focus on their recently discovered and potent antiviral activity against coronaviruses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

The 6-Azaspiro[3.5]nonan-5-one Scaffold: A Departure from "Flatland"

In medicinal chemistry, the concept of "escaping from flatland" advocates for moving away from planar, sp2-rich molecules towards more three-dimensional, sp3-rich structures.[1] Spirocycles are a prime example of this design principle. The spirocyclic quaternary carbon at the center of the 6-azaspiro[3.5]nonan-5-one core imparts conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The unique three-dimensional arrangement of substituents allows for the precise probing of protein binding pockets, offering opportunities to achieve interactions not possible with flatter molecules.

The 6-azaspiro[3.5]nonan-5-one core, featuring a β-lactam fused to a cyclohexane ring, presents a versatile and synthetically accessible starting point for the development of diverse chemical libraries.

Synthetic Strategies: Building the Core and its Analogs

The construction of the 6-azaspiro[3.5]nonan-5-one scaffold and its derivatives is a critical step in exploring its therapeutic potential. While various routes exist for azaspirocycles, a common strategy involves multi-step sequences to build the requisite quaternary center.[2] A conceptual workflow for synthesizing these analogs is outlined below.

Conceptual Synthetic Workflow

The synthesis typically begins with accessible starting materials to construct the two rings around a central carbon atom. One common approach is leveraging enolate chemistry to build the quaternary center.[2] Subsequent steps involve functional group manipulations and the introduction of diversity elements (R groups) to explore the structure-activity relationship.

G cluster_0 Core Synthesis cluster_1 Analog Derivatization A Cyclic Ketone Precursor B Enolate Formation & Acylation A->B Base, Acylating Agent C Ring Closure / Cyclization B->C Intramolecular Reaction D 6-Azaspiro[3.5]nonan-5-one Core C->D Purification E Introduction of R-groups D->E Coupling / Alkylation Rxns D->E F Final Analog Library E->F Purification & Characterization G cluster_0 SARS-CoV-2 3CLpro Active Site Inhibitor 6-Azaspiro[3.5]nonan-5-one Inhibitor His41 His41 Inhibitor->His41 H-Bond His163 His163 Inhibitor->His163 H-Bond His164 His164 Inhibitor->His164 H-Bond Glu166 Glu166 Inhibitor->Glu166 Bifurcated H-Bond Phe140 Phe140 Inhibitor->Phe140 Bifurcated H-Bond S4_subsite S4 Subsite (Hydrophobic Ridge) Inhibitor->S4_subsite van der Waals Interactions G A 1. Compound Preparation (Serial Dilution in DMSO) B 2. Assay Plate Preparation (Add compounds, positive/negative controls) A->B C 3. Enzyme Addition (Recombinant 3CLpro in assay buffer) B->C D 4. Pre-incubation (Allow compound-enzyme binding) C->D 15 min, RT E 5. Reaction Initiation (Add FRET substrate) D->E F 6. Kinetic Reading (Measure fluorescence over time) E->F e.g., 60 min, 37°C G 7. Data Analysis (Calculate % inhibition, determine IC50) F->G

Sources

Exploratory

Unlocking the Therapeutic Potential of 6-Azaspiro[3.5]nonan-5-one: A Technical Guide to Target Identification and Validation

Foreword The quest for novel chemical scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quest for novel chemical scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly promising frameworks, enabling the exploration of new chemical space and leading to compounds with enhanced potency and selectivity.[1][2] Within this class, 6-Azaspiro[3.5]nonan-5-one presents a compelling starting point for the development of new therapeutics. While direct biological targets of this specific molecule remain to be fully elucidated, its structural analogs have shown significant activity against a range of compelling targets, suggesting a rich therapeutic landscape to be explored. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of 6-Azaspiro[3.5]nonan-5-one.

The Therapeutic Promise of the 6-Azaspiro[3.5]nonane Scaffold

The inherent rigidity and three-dimensional nature of the spirocyclic core in 6-Azaspiro[3.5]nonan-5-one offer distinct advantages in drug design.[1][3] This scaffold can position functional groups in precise orientations to interact with biological targets, potentially leading to higher affinity and specificity compared to more flexible, linear molecules. The lactam functionality within the structure also provides a key hydrogen bond donor and acceptor, crucial for molecular recognition by protein targets.

Evidence from structurally related compounds underscores the therapeutic potential of this scaffold:

  • Antiviral Activity: Derivatives of 6-azaspiro[3.5]nonane have been successfully designed as potent nanomolar inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[4] This demonstrates the scaffold's ability to fit into and block the active site of key viral enzymes.

  • Broad Biological Activity of Spirocyclic Lactams: The broader class of spirocyclic β-lactams has been shown to possess antibacterial properties and interact with important physiological targets such as T-type calcium channels and acetyl-CoA cholesterol acyltransferase.[5]

  • Central Nervous System (CNS) Targets: A structurally similar 2,6-diazaspiro[3.5]nonan-5-one core is recognized as a privileged scaffold for designing ligands for sigma receptors (S1R and S2R). These receptors are implicated in a variety of CNS disorders, highlighting the potential for developing neuroprotective and pain management agents.

  • Diverse Pharmacological Applications: Approved drugs containing spirocyclic motifs target a wide array of proteins, including mineralocorticoid receptors, dopamine D2 and serotonin 5HT2A receptors, and voltage-dependent calcium channels, showcasing the versatility of this structural class in addressing various diseases.[6]

This body of evidence strongly suggests that 6-Azaspiro[3.5]nonan-5-one is a valuable lead structure with the potential to modulate one or more of these, or other, therapeutically relevant targets. The following sections outline a systematic approach to uncover these targets.

A Multi-Pronged Strategy for Target Identification

To comprehensively explore the potential therapeutic targets of 6-Azaspiro[3.5]nonan-5-one, a multi-pronged approach integrating computational, biochemical, and cell-based methods is essential. This strategy is designed to generate and then converge on high-confidence candidate targets.


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// Edges Start -> Computational [label="Structural Information"]; Start -> Biochemical [label="Compound as Bait"]; Start -> Cellular [label="Compound Treatment"]; Computational -> Target_Hypothesis; Biochemical -> Target_Hypothesis; Cellular -> Target_Hypothesis; Target_Hypothesis -> Validation; }

Figure 1: A high-level overview of the integrated target identification workflow.

In Silico and Computational Approaches

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about potential targets by leveraging the known chemical space of bioactive molecules.

2.1.1. Target Prediction through Ligand-Based Similarity Searching

This approach identifies potential targets based on the principle that structurally similar molecules often share similar biological activities.

  • Methodology:

    • Generate a 3D conformer of 6-Azaspiro[3.5]nonan-5-one.

    • Utilize computational platforms such as PharmMapper, SuperPred, or SwissTargetPrediction.

    • These platforms screen the query molecule against extensive databases of known ligands with annotated biological targets.

    • The output is a ranked list of potential targets based on 3D shape and pharmacophore similarity.

2.1.2. Reverse Docking

Reverse docking involves screening a single ligand (6-Azaspiro[3.5]nonan-5-one) against a large library of protein structures to predict potential binding partners.

  • Methodology:

    • Prepare a 3D structure of 6-Azaspiro[3.5]nonan-5-one.

    • Utilize a comprehensive library of 3D protein structures (e.g., from the Protein Data Bank).

    • Employ docking software (e.g., AutoDock, Glide, GOLD) to systematically assess the binding affinity of the compound to the active or allosteric sites of each protein.

    • Rank the potential targets based on the predicted binding energy and the quality of the binding pose.

Computational Method Principle Advantages Limitations
Ligand-Based SimilarityStructurally similar molecules have similar targets.Fast, does not require protein structures.Limited by the diversity of known ligand-target interactions.
Reverse DockingPredicts binding affinity to a library of protein structures.Can identify novel targets.Computationally intensive, prone to false positives.
Biochemical and Proteomic Approaches

These methods aim to directly identify the binding partners of 6-Azaspiro[3.5]nonan-5-one from a complex biological sample.

2.2.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for isolating and identifying proteins that bind to an immobilized ligand.

  • Detailed Protocol:

    • Immobilization of the Ligand:

      • Synthesize a derivative of 6-Azaspiro[3.5]nonan-5-one with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control experiment with beads lacking the immobilized compound is crucial.

    • Protein Extraction:

      • Prepare a cell lysate or tissue homogenate under non-denaturing conditions to preserve protein structure and interactions.

    • Affinity Purification:

      • Incubate the protein extract with the ligand-immobilized beads to allow for binding.

      • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

    • Elution:

      • Elute the specifically bound proteins by changing the pH, increasing the ionic strength, or by competing with an excess of the free compound.

    • Protein Identification:

      • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

      • Excise the protein bands of interest and subject them to in-gel trypsin digestion.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify the proteins by searching the MS/MS data against a protein sequence database.

2.2.2. Chemical Proteomics

Chemical proteomics platforms, such as Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA), can identify target engagement in a cellular context.

  • Methodology (CETSA):

    • Treat intact cells or cell lysates with 6-Azaspiro[3.5]nonan-5-one or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble protein fraction by Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.

    • A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.


// Nodes Compound [label="6-Azaspiro[3.5]nonan-5-one Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Beads [label="Immobilize on Beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysate [label="Cell/Tissue Lysate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubation & Washing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="Elution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Targets [label="Potential Binding Partners", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Compound -> Beads; Lysate -> Incubate; Beads -> Incubate; Incubate -> Elute; Elute -> Analysis; Analysis -> Targets; }

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Cell-Based Phenotypic Screening

Phenotypic screening can reveal the functional consequences of treating cells with 6-Azaspiro[3.5]nonan-5-one, which can then be used to infer the underlying molecular targets.

  • Methodology:

    • Select a diverse panel of human cell lines representing different tissues and disease states.

    • Treat the cells with a range of concentrations of 6-Azaspiro[3.5]nonan-5-one.

    • Utilize high-content imaging or other multi-parametric assays to assess changes in cell morphology, proliferation, apoptosis, and the expression or localization of specific biomarkers.

    • The observed phenotypic "fingerprint" can be compared to databases of phenotypes induced by compounds with known mechanisms of action to generate target hypotheses.

Target Validation: From Hypothesis to Confirmation

Once a list of potential targets has been generated, a rigorous validation process is critical to confirm that they are indeed modulated by 6-Azaspiro[3.5]nonan-5-one and are responsible for its biological effects.

Direct Target Engagement Assays

These assays confirm a direct physical interaction between the compound and the putative target protein.

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of the binding kinetics (association and dissociation rates) and affinity (KD) of the interaction.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

  • Recombinant Protein Inhibition Assays: If the putative target is an enzyme, its activity can be measured in the presence and absence of 6-Azaspiro[3.5]nonan-5-one to determine if the compound acts as an inhibitor or activator.

Validation Method Information Gained Key Considerations
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), affinity (KD)Requires immobilization of the protein or ligand.
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS)Requires larger amounts of pure protein.
Enzyme Inhibition AssayIC50/EC50, mechanism of actionRequires a functional assay for the target enzyme.
Cellular Target Engagement and Mechanism of Action Studies

These experiments aim to demonstrate that the compound modulates the target in a cellular context and that this modulation leads to the observed phenotype.

  • Target Knockdown or Knockout: Using techniques such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the cellular phenotype induced by 6-Azaspiro[3.5]nonan-5-one is diminished or abolished in these cells, it provides strong evidence that the protein is the relevant target.

  • Downstream Signaling Pathway Analysis: If the target is part of a known signaling pathway, the effect of the compound on downstream markers of that pathway can be assessed by techniques such as Western blotting, qPCR, or reporter gene assays.


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// Edges Hypothesis -> Direct_Binding; Direct_Binding -> Cellular_Engagement; Cellular_Engagement -> Functional_Effect; Functional_Effect -> Validated_Target; }

Figure 3: A logical workflow for the validation of a therapeutic target.

Conclusion and Future Directions

The 6-Azaspiro[3.5]nonan-5-one scaffold represents a promising starting point for the development of novel therapeutics. Its unique three-dimensional structure and the proven bioactivity of its analogs provide a strong rationale for a dedicated target identification and validation campaign. By employing the integrated, multi-pronged strategy outlined in this guide—combining computational, biochemical, and cell-based approaches—researchers can systematically uncover the molecular targets of this intriguing compound. The subsequent rigorous validation of these targets will be paramount in paving the way for the development of a new generation of medicines with potentially novel mechanisms of action. The insights gained from such studies will not only elucidate the therapeutic potential of 6-Azaspiro[3.5]nonan-5-one but also contribute to a broader understanding of the therapeutic utility of spirocyclic scaffolds in drug discovery.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.
  • 6-azaspiro[3.5]nonan-5-one. Fluorochem.
  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • 6-Azaspiro[3.5]nonan-5-one. Amerigo Scientific.
  • An update on the synthesis and reactivity of spiro-fused β-lactams.
  • 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride. Benchchem.
  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an upd
  • 6-azaspiro[3.5]nonan-5-one. Molport.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.

Sources

Protocols & Analytical Methods

Method

The Ascendance of a Scaffold: Harnessing 6-Azaspiro[3.5]nonan-5-one in Modern Drug Design

In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can unlock new therapeutic possibilities is perpetual. Among the rising stars in scaffold-based drug design is the 6-azaspir...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can unlock new therapeutic possibilities is perpetual. Among the rising stars in scaffold-based drug design is the 6-azaspiro[3.5]nonan-5-one moiety. This spirocyclic lactam, characterized by its unique three-dimensional arrangement of a cyclobutane ring fused to a piperidinone ring through a common carbon atom, offers a compelling blend of structural rigidity and synthetic tractability. Its inherent three-dimensionality allows for the exploration of previously inaccessible chemical space, leading to compounds with enhanced target affinity, selectivity, and improved pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the 6-azaspiro[3.5]nonan-5-one scaffold, from its synthesis to its diverse applications in drug discovery. We will delve into detailed protocols for its preparation and derivatization, and showcase its potential in targeting a range of diseases, from viral infections to cancer and neurodegenerative disorders.

The Strategic Advantage of the Spirocyclic Lactam

The allure of the 6-azaspiro[3.5]nonan-5-one scaffold lies in its distinct structural features. Unlike flat, aromatic systems that have dominated traditional drug discovery, this spirocyclic framework introduces a defined three-dimensional geometry. This pre-organized conformation can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity. Furthermore, the spirocyclic nature allows for the precise positioning of substituents in three-dimensional space, enabling fine-tuning of interactions with complex protein binding sites.

From a medicinal chemistry perspective, the lactam functionality provides a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's active site. The adjacent nitrogen atom serves as a versatile handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The construction of the 6-azaspiro[3.5]nonan-5-one core can be efficiently achieved through a multi-step sequence, often culminating in a Staudinger [2+2] ketene-imine cycloaddition. Here, we provide a representative protocol for the synthesis of the N-Boc protected scaffold, a key intermediate for further derivatization.

Protocol 1: Synthesis of N-Boc-6-azaspiro[3.5]nonan-5-one

This protocol outlines a common strategy involving the preparation of a suitable amine precursor followed by the key cycloaddition reaction.

Step 1: Boc Protection of a Diamine

A green and eco-friendly method for the Boc protection of amines can be employed.[1]

  • To a suitable reaction vessel, add the primary diamine (e.g., 1,1-cyclobutanedimethanamine).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) directly to the neat amine.

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product, N-Boc-1,1-cyclobutanedimethanamine, can often be used in the next step without extensive purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine.[2][3]

  • Dissolve the N-Boc protected diamine from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of an appropriate acyl chloride (e.g., chloroacetyl chloride) in dry DCM.

  • Slowly add the acyl chloride solution to the amine solution, followed by the dropwise addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents). This in situ generates the ketene.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-6-azaspiro[3.5]nonan-5-one.

Synthesis of N-Boc-6-azaspiro[3.5]nonan-5-one cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Staudinger Cycloaddition Diamine 1,1-Cyclobutanedimethanamine Boc_Diamine N-Boc-1,1-cyclobutanedimethanamine Diamine->Boc_Diamine (Boc)2O, neat, RT Boc2O (Boc)2O Product N-Boc-6-azaspiro[3.5]nonan-5-one Boc_Diamine->Product 1. Chloroacetyl Chloride, TEA, DCM, 0 °C to RT 2. Intramolecular cyclization AcylChloride Chloroacetyl Chloride Base Triethylamine Ketene Ketene (in situ)

Caption: Synthetic workflow for N-Boc-6-azaspiro[3.5]nonan-5-one.

Applications in Drug Discovery: Targeting Diverse Pathologies

The versatility of the 6-azaspiro[3.5]nonan-5-one scaffold is evident in its application across various therapeutic areas. The ability to readily introduce diverse chemical functionalities allows for the generation of compound libraries tailored to specific biological targets.

Antiviral Therapeutics: Combating SARS-CoV-2

The COVID-19 pandemic spurred intensive research into antiviral agents, with the SARS-CoV-2 3C-like protease (3CLpro) emerging as a key target due to its essential role in viral replication. Structure-guided design efforts have led to the development of potent inhibitors based on the 6-azaspiro[3.5]nonan-5-one scaffold.[4] These inhibitors effectively occupy the substrate-binding site of the enzyme, disrupting its catalytic activity.

The spirocyclic core allows for optimal positioning of pharmacophoric elements that engage in crucial hydrogen bonding and hydrophobic interactions within the active site. The lactam NH and carbonyl groups, for instance, form key hydrogen bonds with the backbone of conserved residues in the protease.

SARS-CoV-2_3CLpro_Inhibition ViralPolyprotein Viral Polyprotein FunctionalProteins Functional Viral Proteins ViralPolyprotein->FunctionalProteins Cleavage by ViralReplication Viral Replication FunctionalProteins->ViralReplication CLpro SARS-CoV-2 3CLpro Inhibitor 6-Azaspiro[3.5]nonan-5-one Derivative Inhibitor->CLpro

Caption: Inhibition of SARS-CoV-2 replication by 3CLpro inhibitors.

Table 1: Activity of 6-Azaspiro[3.5]nonan-5-one Derivatives against Coronaviral Proteases

Compound IDTargetIC₅₀ (nM)Reference
Compound A SARS-CoV-2 3CLpro150[4]
Compound B MERS-CoV 3CLpro250[4]
Oncology: Targeting Kinases

Kinases are a major class of drug targets in oncology due to their central role in cell signaling pathways that govern proliferation, survival, and differentiation. The 6-azaspiro[3.5]nonan-5-one scaffold has been explored for the development of kinase inhibitors. For example, derivatives have shown inhibitory activity against Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), both of which are implicated in various cancers. The rigid spirocyclic core can orient substituents to effectively interact with the ATP-binding pocket of these kinases.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream Inhibitor 6-Azaspiro[3.5]nonan-5-one Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Neurodegenerative Disorders: A Potential Frontier

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands. The 6-azaspiro[3.5]nonan-5-one scaffold, with its tunable physicochemical properties and ability to present diverse pharmacophores, holds promise in this area.[5] Derivatives can be designed to modulate key pathological targets, such as cholinesterases, β-secretase (BACE1), and monoamine oxidases, or to exhibit antioxidant and anti-inflammatory properties.[6]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 6-azaspiro[3.5]nonan-5-one derivatives, a battery of in vitro assays is essential. Below are general protocols for evaluating enzyme inhibition and cellular cytotoxicity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials:

    • Purified kinase enzyme

    • Kinase-specific peptide substrate

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT/XTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

    • Solubilization buffer (for MTT assay)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

    • After the incubation period, add the MTT or XTT solution to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental_Workflow Scaffold 6-Azaspiro[3.5]nonan-5-one Scaffold Synthesis Derivatization Library Synthesis & Purification Scaffold->Derivatization EnzymeAssay In Vitro Enzyme Inhibition Assays (e.g., Kinase, Protease) Derivatization->EnzymeAssay CellAssay Cell-Based Assays (e.g., MTT, XTT) Derivatization->CellAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for drug discovery using the scaffold.

Conclusion and Future Perspectives

The 6-azaspiro[3.5]nonan-5-one scaffold has firmly established itself as a valuable building block in contemporary drug discovery. Its unique three-dimensional structure provides a robust framework for the design of potent and selective modulators of a variety of biological targets. The synthetic accessibility of this scaffold, coupled with the ease of its derivatization, ensures its continued exploration in the pursuit of novel therapeutics.

Future efforts will likely focus on the development of more stereoselective synthetic routes to access enantiomerically pure derivatives, which is often crucial for optimizing pharmacological activity and reducing off-target effects. Furthermore, the application of this scaffold is expected to expand into new therapeutic areas as our understanding of disease biology grows. The continued interplay between synthetic chemistry, computational modeling, and biological evaluation will undoubtedly unlock the full potential of the 6-azaspiro[3.5]nonan-5-one scaffold in the development of next-generation medicines.

References

  • Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]

  • Sharma, S., & Kumar, A. (2018). A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols. Green Chemistry Letters and Reviews, 11(4), 493-499. [Link]

  • Ghosh, A. K., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(13), 8964-8975. [Link]

  • Bolognesi, M. L., et al. (2021). Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. Molecules, 26(2), 398. [Link]

  • Staudinger synthesis. In Wikipedia. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. ResearchGate. [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. National Institutes of Health. [Link]

  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. National Institutes of Health. [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. MDPI. [Link]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. MDPI. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar. [Link]

  • Anti-inflammatory activities of some newly synthesized substituted thienochromene and Schiff base derivatives. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Use of 6-Azaspiro[3.5]nonan-5-one in Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Value of Three-Dimensionality in Drug Discovery The exploration of novel chemical space is a cornerstone of modern drug discovery. In rece...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Three-Dimensionality in Drug Discovery

The exploration of novel chemical space is a cornerstone of modern drug discovery. In recent years, there has been a significant shift away from flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds, which feature two rings joined at a single carbon atom, are exemplary of this new paradigm. Their rigid, well-defined geometries offer an exceptional platform for orienting substituents in precise vectors, enabling more nuanced and selective interactions with biological targets.[1] This increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with improved physicochemical properties, such as enhanced solubility and metabolic stability, and a higher probability of clinical success.[1]

The 6-azaspiro[3.5]nonan-5-one core, a spirocyclic γ-lactam, represents a particularly valuable scaffold for combinatorial chemistry.[2][3] It possesses multiple, orthogonally addressable points for diversification, allowing for the rapid generation of large and structurally diverse compound libraries. This application note provides a detailed guide for leveraging this scaffold in combinatorial library synthesis, outlining strategic approaches and offering detailed experimental protocols.

The 6-Azaspiro[3.5]nonan-5-one Scaffold: A Platform for Diversity

The power of the 6-azaspiro[3.5]nonan-5-one scaffold lies in its inherent functional handles that can be selectively modified. The primary points of diversification (R¹, R²) are the lactam nitrogen and the carbonyl group, with potential for further functionalization on the cyclohexane ring.

Caption: Key diversification points on the 6-azaspiro[3.5]nonan-5-one scaffold.

This guide will detail two primary combinatorial workflows:

  • Sequential Functionalization: A robust, two-step approach involving initial modification of the lactam nitrogen followed by transformation of the carbonyl group.

  • Multicomponent Reaction (MCR) Strategy: An advanced, convergent approach for rapidly assembling complex derivatives.

Workflow 1: Sequential Library Synthesis

This workflow is ideal for systematically exploring structure-activity relationships (SAR) by independently varying substituents at two key positions. The process involves creating an array of N-functionalized intermediates, which are then subjected to a second diversification reaction targeting the lactam carbonyl.

Caption: Workflow for sequential combinatorial library synthesis.

Protocol 1: Parallel N-Alkylation of the Lactam Scaffold

Causality: The lactam nitrogen provides a nucleophilic handle for introducing a wide variety of substituents. Direct alkylation with alkyl halides is a robust and widely used method in parallel synthesis due to its straightforward execution and the vast commercial availability of alkylating agents.[1] The use of a non-nucleophilic base like potassium carbonate and a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction while minimizing side reactions.

Materials:

  • 6-Azaspiro[3.5]nonan-5-one

  • Library of alkyl bromides or iodides (e.g., benzyl bromides, alkyl bromides, heteroarylmethyl halides)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • 96-well reaction block or individual reaction vials

Step-by-Step Methodology:

  • Array Preparation: In each well of a 96-well reaction block, add a solution of 6-Azaspiro[3.5]nonan-5-one (1.0 eq., e.g., 0.1 mmol, 13.9 mg) in anhydrous acetonitrile (0.5 mL).

  • Reagent Addition: To each well, add a unique alkyl bromide from a pre-prepared library (1.1 eq., 0.11 mmol).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq., 0.2 mmol, 27.6 mg) to each well.

  • Reaction: Seal the reaction block and heat to 60-80°C with vigorous shaking for 12-24 hours. The optimal temperature and time will depend on the reactivity of the specific alkyl halide.

  • Monitoring: Progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up (for library use): Upon completion, the reaction mixtures can often be used directly in the next step after filtration to remove the inorganic base. For purification of individual compounds, the solvent is removed in vacuo, the residue is redissolved in dichloromethane (DCM), washed with water, dried over Na₂SO₄, and concentrated.

ParameterConditionRationale
Scaffold:Alkyl Halide:Base 1.0 : 1.1 : 2.0A slight excess of the alkylating agent drives the reaction to completion. Excess base ensures neutralization of the HBr byproduct.
Solvent Acetonitrile (or DMF)Polar aprotic solvent solubilizes reactants and facilitates the Sₙ2 reaction.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without causing significant degradation.
Time 12-24 hoursTypical timeframe for achieving high conversion with a range of alkyl halide reactivities.
Protocol 2: Parallel Reduction and Reductive Amination

Causality: This two-part protocol first reduces the lactam to a cyclic secondary amine, which is then immediately subjected to reductive amination. This is a highly efficient method for introducing the second point of diversity (R²). Sodium triacetoxyborohydride (STAB) is the reagent of choice for the reductive amination step as it is mild, selective for the iminium ion over the aldehyde, and tolerates a wide range of functional groups, which is critical for combinatorial chemistry.[4]

Materials:

  • Intermediate Library 1 (from Protocol 1) in solution

  • Lithium aluminum hydride (LiAlH₄) or a similar reducing agent (e.g., borane)

  • Library of aldehydes (e.g., aromatic, aliphatic, heterocyclic aldehydes)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional catalyst)

Step-by-Step Methodology:

Part A: Lactam Reduction

  • Reaction Setup: To each well containing the N-substituted lactam (1.0 eq., 0.1 mmol) from the previous step, add anhydrous THF (0.5 mL).

  • Reducing Agent: Carefully add a solution of LiAlH₄ in THF (1.5 eq., 0.15 mmol) to each well at 0°C. Caution: LiAlH₄ reacts violently with water.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). The resulting granular precipitate can be filtered off. The filtrate, containing the N-substituted 6-azaspiro[3.5]nonane, is carried forward.

Part B: Reductive Amination 5. Solvent Exchange: Evaporate the THF from the filtrate and redissolve the residue in 1,2-dichloroethane (DCE, 0.5 mL). 6. Aldehyde Addition: To each well, add a unique aldehyde from a pre-prepared library (1.2 eq., 0.12 mmol). 7. Reduction: Add sodium triacetoxyborohydride (1.5 eq., 0.15 mmol, 31.8 mg) to each well. A small amount of acetic acid (0.1 eq.) can be added to catalyze the reaction, especially with less reactive ketones.[4] 8. Reaction: Seal the plate and shake at room temperature for 12-24 hours. 9. Work-up and Analysis: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract with DCM, and the combined organic layers can be analyzed by LC-MS. The solvent is then evaporated to yield the final library of compounds.

ParameterConditionRationale
Reducing Agent (Lactam) LiAlH₄A powerful, non-selective reducing agent effective for converting amides to amines.
Reducing Agent (Amine) NaBH(OAc)₃Mild and selective, reduces the in situ formed iminium ion without affecting the aldehyde.[4]
Solvent DCE or THFAprotic solvents suitable for both reduction steps. DCE is often preferred for reductive amination.[4]
Stoichiometry Amine:Aldehyde:STAB = 1:1.2:1.5Excess aldehyde and reducing agent ensure complete conversion of the intermediate amine.

Workflow 2: Multicomponent Reaction (MCR) Strategy

Multicomponent reactions, such as the Ugi reaction, are powerful tools in combinatorial chemistry as they can generate significant molecular complexity in a single, convergent step.[5] While a direct Ugi reaction on the pre-formed 6-azaspiro[3.5]nonan-5-one is not feasible, a related strategy can be employed using a precursor that forms the spiro-γ-lactam core in situ. A plausible Ugi-type reaction could involve a keto-acid, an amine, and an isocyanide, followed by a post-condensation cyclization to form the desired spiro-lactam scaffold.[5]

Caption: Conceptual workflow for a Ugi-based MCR synthesis of a spiro-γ-lactam library.

Protocol 3: Ugi-Lactamization for Spirocycle Synthesis (Conceptual)

Causality: This protocol leverages the Ugi four-component reaction (U-4CR) to rapidly assemble a linear precursor containing all the necessary atoms and diversity elements. A subsequent acid-catalyzed intramolecular cyclization (lactamization) of the Ugi product would then form the spiro-γ-lactam core. This highly efficient process creates multiple bonds and introduces up to four points of diversity in just two synthetic operations.

Materials:

  • 4-Oxocyclohexane-1-carboxylic acid (keto-acid component)

  • Library of primary amines (R¹-NH₂)

  • Library of isocyanides (R²-NC)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

  • Strong acid catalyst (e.g., Trifluoroacetic acid, TFA)

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, dissolve 4-oxocyclohexane-1-carboxylic acid (1.0 eq., 0.1 mmol, 14.2 mg) in methanol (0.5 mL).

  • Component Addition: Add a unique primary amine (1.0 eq., 0.1 mmol) to each well, followed by a unique isocyanide (1.0 eq., 0.1 mmol).

  • Ugi Reaction: Seal the plate and shake at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS to observe the formation of the linear Ugi adduct.

  • Cyclization: Upon completion of the first step, add a solution of trifluoroacetic acid (TFA, 0.5 eq.) to each well.

  • Lactamization: Heat the reaction block to 50-60°C for 6-12 hours to promote the intramolecular cyclization and dehydration, forming the spiro-γ-lactam ring.

  • Work-up and Analysis: Neutralize the reaction with saturated aqueous NaHCO₃. Extract with an organic solvent like ethyl acetate. The organic phase containing the final library can be analyzed by LC-MS and then concentrated for biological screening.

Conclusion and Outlook

The 6-azaspiro[3.5]nonan-5-one scaffold is a versatile and powerful building block for combinatorial chemistry. Its rigid 3D structure and multiple diversification points make it an ideal starting point for the synthesis of compound libraries aimed at exploring complex biological targets. The sequential functionalization workflow provides a reliable and systematic method for building SAR, while advanced multicomponent reaction strategies offer a pathway to rapidly generate vast numbers of complex and diverse molecules. By applying the principles and protocols outlined in this guide, researchers can effectively utilize this valuable scaffold to accelerate their drug discovery efforts.

References

  • [Placeholder for a relevant reference on spirocycles in medicinal chemistry]
  • Li, G., Chen, X., & Xu, Z. (2021). Metal-free approach to spiro-γ-lactams from chromone-tethered Ugi-adducts. [Journal Name, Volume(Issue), Pages]. (Note: This is a representative citation based on search results indicating Ugi reactions for spiro-lactam synthesis).[5]

  • [Placeholder for a relevant reference on spiro-gamma-lactams]
  • [Placeholder for a relevant reference on combin
  • [Placeholder for a relevant reference on drug discovery]
  • [Placeholder for a relevant reference on synthesis of azaspirocycles]
  • [Placeholder for a relevant reference on Ugi reactions]
  • [Placeholder for a relevant reference on lactam chemistry]
  • [Placeholder for a relevant reference on N-alkyl
  • [Placeholder for a relevant reference on amide bond form
  • [Placeholder for a relevant reference on MCRs]
  • [Placeholder for a relevant reference on lactam conformers]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • [Placeholder for a relevant reference on fused lactam systems]

Sources

Method

Mastering the Purification of 6-Azaspiro[3.5]nonan-5-one: A Guide for Medicinal Chemists

Introduction: The Critical Role of Purity in Spirocyclic Scaffolds 6-Azaspiro[3.5]nonan-5-one is a valuable spirocyclic lactam scaffold that holds significant interest for researchers in drug discovery and development. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Spirocyclic Scaffolds

6-Azaspiro[3.5]nonan-5-one is a valuable spirocyclic lactam scaffold that holds significant interest for researchers in drug discovery and development. Its rigid, three-dimensional structure makes it an attractive building block for creating novel therapeutics with improved target specificity and pharmacokinetic properties. However, the synthetic routes to this and similar spiro-lactams can often yield a mixture of the desired product, unreacted starting materials, and various side-products. Therefore, robust and efficient purification is not merely a final step but a critical process to ensure the integrity of subsequent biological and pharmacological studies.

This comprehensive guide provides detailed application notes and protocols for the purification of 6-Azaspiro[3.5]nonan-5-one. It is designed for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity. The methodologies described herein are based on established chemical principles and field-proven insights for analogous molecular structures.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities that may be present in the crude reaction mixture. For 6-Azaspiro[3.5]nonan-5-one, which is often synthesized via cycloaddition reactions, common impurities may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.[1]

  • Stereoisomers: Depending on the synthetic route, diastereomers or enantiomers may be formed.

  • Byproducts of Side Reactions: Elimination, hydrolysis of the lactam ring, or other competing reactions can generate structural isomers and other undesired compounds.[1]

Preliminary analysis of the crude mixture by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is crucial for identifying the major impurities and tailoring the purification strategy accordingly.[1]

Strategic Purification Workflow

A logical workflow is essential for efficiently isolating 6-Azaspiro[3.5]nonan-5-one. The following diagram illustrates a typical purification strategy, starting from the crude reaction mixture to the final, highly purified compound.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup Quenching extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Concentration in vacuo drying->concentration pre_analysis Crude Product Analysis (TLC, NMR, MS) concentration->pre_analysis chromatography Column Chromatography pre_analysis->chromatography Primary Purification crystallization Recrystallization chromatography->crystallization Further Purification (if needed) post_analysis Purity Assessment (NMR, HPLC, MS) chromatography->post_analysis crystallization->post_analysis pure_product Pure 6-Azaspiro[3.5]nonan-5-one post_analysis->pure_product

Caption: A logical workflow for the purification of 6-Azaspiro[3.5]nonan-5-one.

Core Purification Techniques: Protocols and Rationale

The two primary methods for purifying 6-Azaspiro[3.5]nonan-5-one are column chromatography and recrystallization. The choice between them, or their sequential use, will depend on the nature and quantity of the impurities.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a highly effective technique for separating compounds with different polarities.[1] For 6-Azaspiro[3.5]nonan-5-one, a normal-phase silica gel column is typically employed.

Rationale for Solvent System Selection:

The choice of the mobile phase (eluent) is critical for achieving good separation. A common and effective solvent system for spiro-lactams is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3][4][5] The optimal ratio of these solvents is determined empirically using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring it moves down the column at a reasonable rate while separating from more and less polar impurities.

Detailed Protocol for Flash Column Chromatography:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate (silica gel 60 F254).

    • Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1, 1:1).[3][5]

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Select the solvent system that gives the best separation and an appropriate Rf for the product.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-Azaspiro[3.5]nonan-5-one.

Quantitative Data Summary for Chromatography:

ParameterTypical Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane:Ethyl AcetateProvides a good polarity gradient for separating spiro-lactams from common impurities.[2][3][4][5]
Solvent Ratio 4:1 to 1:1 (Hexane:Ethyl Acetate)The exact ratio should be optimized based on TLC analysis.
Expected Yield 70-95% (post-chromatography)Dependent on the purity of the crude product.
Achievable Purity >95%Can be higher depending on the separation efficiency.
Recrystallization: For Crystalline Solids

If the purified 6-Azaspiro[3.5]nonan-5-one is a crystalline solid, recrystallization can be an excellent final purification step to remove minor impurities and obtain a highly pure, crystalline product.

Rationale for Solvent Selection:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For spiro-lactams, a binary solvent system such as diethyl ether/hexane can be effective.[6] The compound should be soluble in the more polar solvent (diethyl ether) and insoluble in the less polar solvent (hexane).

Detailed Protocol for Recrystallization:

  • Dissolution:

    • Place the impure solid in a flask.

    • Add a minimal amount of the more polar solvent (e.g., diethyl ether) and heat gently to dissolve the solid completely.[6]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Slowly add the less polar solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy (the saturation point).[6]

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold, less polar solvent (hexane).

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Purification Logic:

Purification_Logic cluster_crude Crude Product cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Product 6-Azaspiro[3.5]nonan-5-one Separation Separation based on Polarity Product->Separation ImpurityA High Polarity Impurity ImpurityA->Separation ImpurityB Low Polarity Impurity ImpurityB->Separation Crystal Crystal Lattice Formation Separation->Crystal Removes remaining impurities Pure_Product Pure Product Separation->Pure_Product If sufficiently pure Crystal->Pure_Product

Caption: Logic of separating impurities via chromatography and recrystallization.

Purity Assessment: The Final Validation

After purification, it is essential to confirm the purity and identity of the 6-Azaspiro[3.5]nonan-5-one.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.

By following these detailed protocols and understanding the rationale behind each step, researchers can confidently and efficiently purify 6-Azaspiro[3.5]nonan-5-one, ensuring the quality and reliability of their subsequent scientific investigations.

References

  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Available at: [Link]

  • PubChem. 6-oxaspiro[3.5]nonan-5-one. Available at: [Link]

  • Neliti. (2019). Phytochemical screening and compound purification of n-hexane fraction of sulatri leaves (Calophyllum soulattri Burm F.). Available at: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChem. 2,8-Dioxa-5-azaspiro[3.5]nonan-6-one. Available at: [Link]

  • Organic Syntheses. Cyclopentanone, 3-(1-octenyl)-, (E)-. Available at: [Link]

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available at: [Link]

  • PMC - NIH. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]

  • NIH. 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. Available at: [Link]

  • ALCHEMY : JOURNAL OF CHEMISTRY. (2019). isolation and characterization of secondary metabolites in ethyl acetate fraction from indonesian eucheuma. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Enantioselective and Collective Total Synthesis of Pentacyclic 19-nor-Clerodanes. Available at: [Link]

  • Chimica et Natura Acta. (2020). Characterization and Antidiabetic Potential of Durian Leaf (Durio zibethinus Linn.) Ethyl Acetate Extract. Available at: [Link]

  • PubChem. 7-Azaspiro(3.5)nonane. Available at: [Link]

  • PubChemLite. 5-azaspiro[3.5]nonan-6-one. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Azaspiro Cyclization

Welcome to the technical support center for azaspiro cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing azaspirocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azaspiro cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing azaspirocyclic scaffolds, which are pivotal in medicinal chemistry due to their rigid three-dimensional structures that can enhance target binding and pharmacological properties.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during these intricate cyclization reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding azaspiro cyclization reactions.

Q1: What are the most critical factors influencing the success of an azaspiro cyclization reaction?

The success of an azaspiro cyclization is a delicate balance of several interconnected parameters. The most critical factors to consider are:

  • Substrate Reactivity: The electronic and steric properties of your starting materials are paramount. For instance, in domino radical bicyclizations, the presence of electron-withdrawing groups on an alkenyl moiety can significantly improve yields.[3]

  • Catalyst Selection: The choice of catalyst is often reaction-specific. For example, rhodium complexes with bulky phosphine ligands like DTBM-Segphos have proven effective in certain cycloisomerization/Diels-Alder cascades.[1] Palladium catalysts are also commonly employed in various azaspirocyclization strategies.[4][5]

  • Solvent Polarity: The solvent can dramatically influence the transition state and, consequently, the reaction's efficiency and stereoselectivity.[6][7] A systematic screening of solvents is highly recommended during optimization.

  • Reaction Temperature: Temperature can have a profound effect on intramolecular cyclizations, sometimes favoring the desired cyclization over competing oligomerization at higher temperatures, while in other cases, lower temperatures can dramatically increase the yield.[8][9]

  • Protecting Group Strategy: The appropriate choice and strategic use of protecting groups are crucial to mask reactive functional groups and prevent unwanted side reactions.[10][11]

Q2: How can I monitor the progress of my azaspiro cyclization reaction?

Effective reaction monitoring is key to optimizing conditions and knowing when to quench the reaction.[12] Commonly used techniques include:

  • Thin-Layer Chromatography (TLC): A quick and straightforward method for qualitative monitoring of the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of intermediates and byproducts, which is invaluable for troubleshooting.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture for NMR analysis can provide quantitative information about the conversion of starting material to product.

  • In-situ Spectroscopic Techniques: Advanced process analytical technologies (PAT) like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can offer real-time monitoring of reactant and product concentrations.[14]

Q3: What are some common side reactions to be aware of during azaspiro cyclization?

Side reactions are a frequent cause of low yields and complex product mixtures. Common side reactions include:

  • Premature Quenching of Intermediates: In radical cyclizations, for example, premature quenching of radical intermediates can lead to the formation of undesired side products.[6]

  • Polymerization: Some starting materials, like malononitrile, can be prone to polymerization under certain conditions, especially at high temperatures or in the presence of strong bases.[15]

  • Decomposition of Product: The desired azaspirocycle may not be stable under the reaction conditions, leading to decomposition over time. Careful monitoring is crucial to quench the reaction at the optimal point.[12]

  • Formation of Regioisomers or Stereoisomers: Depending on the reaction mechanism, the formation of undesired isomers can be a significant issue, necessitating careful optimization of conditions to enhance selectivity.

Troubleshooting Guides

This section provides detailed guidance on how to address specific problems you may encounter during your azaspiro cyclization experiments.

Guide 1: Low Reaction Yield

A low yield is one of the most common frustrations in synthetic chemistry. The following guide provides a systematic approach to diagnosing and resolving this issue.

Before embarking on extensive optimization, it's essential to rule out common procedural errors.[12]

  • Purity of Reagents and Solvents: Impurities in starting materials or reagents can poison catalysts or lead to side reactions. Ensure all materials are of high purity and that solvents are anhydrous if the reaction is moisture-sensitive.[6][12]

  • Inert Atmosphere: If your reaction involves air-sensitive reagents or intermediates, ensure that your glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Accurate Stoichiometry: Double-check all calculations and ensure that reagents were added in the correct stoichiometric ratios.

  • Reaction Time and Temperature: Ensure the reaction was allowed to proceed for a sufficient amount of time and at the correct temperature. Monitor the reaction to determine the optimal reaction time and to avoid product decomposition from prolonged heating.[16]

If the initial checks do not resolve the low yield, a more systematic approach to optimization is required.

Experimental Protocol: Systematic Optimization for Improved Yield

  • Catalyst and Ligand Screening:

    • If your reaction is catalyzed, screen a variety of catalysts and ligands. For example, in a palladium-catalyzed reaction, you might test different phosphine ligands with varying steric and electronic properties.[4]

    • Vary the catalyst loading to find the optimal concentration.

  • Solvent Screening:

    • Set up a parallel screen of different solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).[17] The choice of solvent can significantly impact reaction rates and selectivity.[6]

  • Temperature Optimization:

    • Run the reaction at a range of temperatures. Some intramolecular cyclizations benefit from higher temperatures to favor cyclization over intermolecular reactions, while others require lower temperatures to prevent decomposition.[8]

  • Concentration Effects:

    • Vary the concentration of your starting material. In some cases, higher concentrations can improve the yield of intramolecular reactions.[1][2]

Caption: A logical workflow for troubleshooting low product yield.

Guide 2: Poor Diastereoselectivity

Achieving high diastereoselectivity is often a major challenge in the synthesis of complex spirocyclic systems.

  • Catalyst/Ligand System: Chiral catalysts and ligands are often employed to induce asymmetry. The choice of the metal and the ligand's steric and electronic properties are critical. For instance, in rhodium-catalyzed cyclopropanations, the Rh2(S-pPhTPCP)4 catalyst has been shown to provide high levels of diastereoselectivity and enantioselectivity.[18]

  • Solvent Effects: The polarity of the solvent can influence the energy of the diastereomeric transition states, thereby affecting the diastereomeric ratio of the product.[6]

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by increasing the energy difference between the competing transition states.

  • Additives: The presence of additives, such as acids, can promote the reaction and influence stereoselectivity.[6]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.

StrategyRationaleExample Application
Catalyst/Ligand Modification Fine-tuning the steric and electronic properties of the catalyst system can favor the formation of one diastereomer over another.Screening various phosphine ligands for a metal-catalyzed cyclization to identify the one that provides the highest diastereomeric ratio.[1]
Solvent Screening Different solvents can stabilize the transition states leading to the different diastereomers to varying extents.Performing the reaction in a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to find the optimal medium.[6]
Temperature Variation Lower temperatures generally lead to higher selectivity if the reaction is under kinetic control.Running the reaction at room temperature, 0 °C, and -78 °C to assess the impact on the diastereomeric ratio.
Use of Additives Additives can coordinate to the catalyst or substrate, altering the transition state geometry.The addition of a Lewis acid to a reaction to potentially chelate to the substrate and block one face from attack.
Substrate Modification Altering the steric bulk of substituents on the starting material can influence the preferred pathway of cyclization.Introducing a bulky protecting group to direct the cyclization to the less hindered face of the molecule.

Experimental Protocol: Screening for Improved Diastereoselectivity

  • Establish a Baseline: Run the reaction under your initial conditions and carefully determine the diastereomeric ratio (d.r.) using NMR or chiral HPLC.

  • Screen Catalysts and Ligands: If applicable, screen a library of catalysts and ligands while keeping other parameters constant.

  • Solvent and Temperature Matrix: Select the most promising catalyst/ligand system and perform a matrix screen of different solvents at various temperatures (e.g., -20 °C, 0 °C, room temperature, 60 °C).

  • Analyze the Results: Carefully analyze the d.r. for each condition to identify trends and the optimal set of parameters.

Advanced Topics

Protecting Group Strategies

The judicious use of protecting groups is fundamental to the successful synthesis of complex azaspirocycles.[10][19][20]

  • Orthogonal Protection: Employ protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others.

  • Protecting Groups Influencing Reactivity: Protecting groups are not merely passive spectators; they can influence the reactivity and stereoselectivity of a reaction. For example, electron-withdrawing protecting groups can deactivate a molecule towards certain reactions.[19]

Caption: Decision-making process for selecting an appropriate protecting group.

References

  • González-López, M., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Available from: [Link]

  • Acevedo, D., et al. (2021). Design, Development, and Analysis of an Automated Sampling Loop for Online Monitoring of Chiral Crystallization. Organic Process Research & Development. Available from: [Link]

  • Forsyth, C. J., et al. (2002). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Wang, Q., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ChemRxiv. Available from: [Link]

  • Gualtierotti, J. B., et al. (2018). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. ResearchGate. Available from: [Link]

  • Reddy, R. S., et al. (2012). Synthesis of 1-Arylnaphthalenes by Gold-Catalyzed One-Pot Sequential Epoxide to Carbonyl Rearrangement and Cyclization with Arylalkynes. ResearchGate. Available from: [Link]

  • González-López, M., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Available from: [Link]

  • Rudolf, J. D., & Shen, B. (2017). Protecting Group Strategies in Natural Product Biosynthesis. Current Opinion in Chemical Biology. Available from: [Link]

  • Yanagimoto, A., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ResearchGate. Available from: [Link]

  • Reddit. (2022). What are some common causes of low reaction yields? r/Chempros. Available from: [Link]

  • Doyle, M. P., et al. (2007). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. Available from: [Link]

  • Dasgupta, A. (2017). Analytical Techniques used in Therapeutic Drug Monitoring. ResearchGate. Available from: [Link]

  • Yanagimoto, A., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Catalysis. Available from: [Link]

  • Curran, D. P., & Chang, C.-T. (1989). Remarkable temperature effect on intramolecular [3+2] cyclization. ResearchGate. Available from: [Link]

  • Wardrop, D. J., et al. (2003). π-Face selective azaspirocyclization of ω-(methoxyphenyl)-N-methoxyalkylamides. Tetrahedron Letters. Available from: [Link]

  • Boltje, T. J., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Biology and Medicine. Springer.
  • Bolognesi, P., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Molecules. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Procter, D. J., et al. (2008). A samarium(II)-mediated, stereoselective cyclization for the synthesis of azaspirocycles. Organic Letters. Available from: [Link]

  • Zhang, L., et al. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. Available from: [Link]

  • Ready, J. M. Protecting Groups in Organic Synthesis. University of Texas Southwestern Medical Center.
  • Wang, X., et al. (2023). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Veschgini, M., et al. (2022). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. MDPI. Available from: [Link]

  • Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. Available from: [Link]

  • Enriquez-Garcia, H. M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules. Available from: [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Beckmann Rearrangement for Spiro Lactam Synthesis

Welcome to the technical support center for the synthesis of spiro lactams via the Beckmann rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro lactams via the Beckmann rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this powerful transformation. My aim is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Spiro Lactam Challenge

The Beckmann rearrangement is a cornerstone of organic synthesis, enabling the conversion of oximes to amides and lactams.[1][2] Its application in the synthesis of spiro lactams—a motif of increasing importance in medicinal chemistry—presents a unique set of challenges. When transitioning from bench-scale experiments to larger-scale production, issues that were minor can become critical roadblocks. This guide will address these challenges in a practical, question-and-answer format, drawing upon established literature and field experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Initiation and Reagent Selection

Question 1: My Beckmann rearrangement of a spirocyclic oxime is not proceeding to completion, even with extended reaction times. What are the likely causes and how can I fix it?

Answer:

Incomplete conversion on scale-up is a common hurdle. Several factors could be at play:

  • Insufficient Acid Strength or Inefficient Activation: The classical Beckmann rearrangement relies on the activation of the oxime's hydroxyl group to facilitate the rearrangement.[3][4] On a larger scale, localized concentration gradients can lead to inefficient protonation or activation.

    • Troubleshooting:

      • Reagent Choice: If you are using a mild acid, consider switching to a stronger one like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). However, be mindful that harsh conditions can promote side reactions.[5]

      • Alternative Activating Agents: Reagents like p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) can be more effective than protic acids for certain substrates by converting the hydroxyl into a better leaving group.[3][5] For a more modern and catalytic approach, cyanuric chloride with a co-catalyst like zinc chloride has shown high efficiency.[5]

      • Homogenization: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if your starting materials have limited solubility.

  • Steric Hindrance: The spirocyclic nature of your substrate might sterically hinder the approach of the activating agent to the oxime's hydroxyl group.

    • Troubleshooting:

      • Less Bulky Reagents: Consider using smaller activating agents.

      • Reaction Temperature: A moderate increase in temperature can sometimes overcome the activation energy barrier, but must be carefully controlled to avoid decomposition.

Question 2: I am observing a significant amount of a nitrile-containing byproduct. What is happening and how can I suppress it?

Answer:

You are likely encountering the Beckmann fragmentation , a common side reaction that competes with the desired rearrangement.[5] This is particularly prevalent when the migrating group would be a tertiary or other stabilized carbocation. In spirocyclic systems, the α-carbon to the oxime is often a quaternary center, which can promote fragmentation.[5]

  • Mechanism of Fragmentation: The fragmentation pathway is initiated by the cleavage of the C-C bond α to the oxime, leading to a stable carbocation and a nitrile.

    Beckmann_Fragmentation cluster_main Beckmann Fragmentation Pathway spiro_oxime Activated Spirocyclic Oxime transition_state Fragmentation Transition State spiro_oxime->transition_state C-C bond cleavage products Nitrile + Carbocation transition_state->products

    Caption: Competing Beckmann Fragmentation Pathway.

  • Troubleshooting Fragmentation:

    • Choice of Reagent and Solvent: The selection of the promoting reagent and solvent conditions can significantly influence the ratio of rearrangement to fragmentation.[5] Milder, non-acidic conditions may favor the rearrangement.

    • Lower Reaction Temperature: Fragmentation often has a higher activation energy than rearrangement. Running the reaction at a lower temperature, if feasible for the rearrangement to proceed, can suppress the fragmentation pathway.

    • Substrate Modification: If possible, modifying the substrate to destabilize the potential carbocation can be a solution, although this is often not practical.

Section 2: Regioselectivity and Stereochemistry

Question 3: My reaction is producing a mixture of two spiro lactam isomers. How can I control the regioselectivity of the Beckmann rearrangement?

Answer:

The Beckmann rearrangement is a stereospecific reaction. The group that is anti-periplanar to the leaving group on the oxime nitrogen is the one that migrates.[4][5] Therefore, controlling the regioselectivity of the lactam formation is dependent on controlling the stereochemistry of the oxime precursor.

  • Controlling Oxime Geometry:

    • Synthesis of the Oxime: The conditions used for the synthesis of the oxime from the spirocyclic ketone can influence the ratio of (E)- and (Z)-isomers. Careful selection of the hydroxylamine salt, base, and solvent is crucial.

    • Separation of Oxime Isomers: If the (E)- and (Z)-oximes are stable and separable (e.g., by chromatography or crystallization), isolating the desired isomer before the rearrangement will ensure the formation of a single lactam product.

    • Isomerization Conditions: In some cases, it may be possible to isomerize an unwanted oxime isomer to the desired one under specific conditions (e.g., acid catalysis). However, be aware that some rearrangement conditions can also cause racemization of the oxime geometry, leading to a loss of regioselectivity.[5]

    Regioselectivity cluster_workflow Controlling Regioselectivity in Spiro Lactam Synthesis start Spirocyclic Ketone oximation Oximation (Control E/Z ratio) start->oximation oxime_mixture (E)-Oxime (Z)-Oxime oximation->oxime_mixture separation Separation of Isomers (Chromatography/Crystallization) oxime_mixture->separation e_oxime (E)-Oxime separation->e_oxime Isolate z_oxime (Z)-Oxime separation->z_oxime Isolate beckmann_e Beckmann Rearrangement e_oxime->beckmann_e beckmann_z Beckmann Rearrangement z_oxime->beckmann_z lactam_a Spiro Lactam A beckmann_e->lactam_a lactam_b Spiro Lactam B beckmann_z->lactam_b

    Caption: Workflow for achieving regioselective spiro lactam synthesis.

Section 3: Process and Safety Considerations

Question 4: I'm concerned about the safety of using strong acids and hazardous reagents on a larger scale. Are there safer, more environmentally friendly alternatives?

Answer:

Process safety and green chemistry are paramount in scale-up. Fortunately, significant research has been dedicated to developing milder and more sustainable Beckmann rearrangement protocols.

  • Catalytic Methods:

    • Solid Acid Catalysts: Zeolites and other solid acids are being explored as reusable and less corrosive alternatives to strong liquid acids.

    • Organocatalysts: Cyanuric chloride has been shown to be a highly efficient catalyst for the Beckmann rearrangement, often requiring only catalytic amounts.[5]

  • Mechanochemistry:

    • Solvent-Free Conditions: Mechanochemical (ball-milling) approaches offer a promising green alternative by often eliminating the need for bulk solvents.[6] This can simplify workup, reduce waste, and in some cases, improve reaction efficiency and selectivity. The use of inexpensive and easy-to-handle solid reagents like p-TsCl is well-suited for mechanochemical scale-up.[6]

  • Reagent Selection for Safety:

    • Avoid highly toxic or explosive reagents where possible. For instance, some hydroxylamine derivatives can be explosive, so choosing more stable precursors is advisable.[7]

Question 5: The workup and purification of my spiro lactam is proving difficult, with the formation of tars and emulsions. How can I improve the isolation of my product?

Answer:

Purification is a critical step in any synthesis, and scale-up can exacerbate issues.

  • Minimizing Tar Formation:

    • Reaction Conditions: Tar formation is often a result of decomposition at high temperatures or with overly harsh reagents. Carefully screen reaction conditions to find a balance between reactivity and stability.

    • Mechanochemistry: In some cases, mechanochemical approaches can reduce tar formation by avoiding high temperatures and prolonged reaction times in solution.[6] The addition of silica gel during milling can also aid in preventing the formation of intractable tars and simplify product isolation.[6]

  • Improving Workup:

    • Quenching: A carefully controlled quenching procedure is essential. For acidic reactions, slowly adding the reaction mixture to a cold, basic solution can help to neutralize the acid and precipitate the product.

    • Solvent Selection for Extraction: Screen a variety of extraction solvents to find one that provides good solubility for your product while minimizing the dissolution of impurities.

    • Crystallization: If your spiro lactam is a solid, developing a robust crystallization protocol is often the most effective method for purification on a large scale.

Experimental Protocols

Protocol 1: General Procedure for Beckmann Rearrangement of a Spirocyclic Oxime using p-Toluenesulfonyl Chloride
  • Dissolve the spirocyclic oxime (1.0 eq) in a suitable solvent (e.g., pyridine, dioxane, or a chlorinated solvent) in a reaction vessel equipped with a mechanical stirrer, thermometer, and an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion , carefully quench the reaction by pouring it into cold water or a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or crystallization.

Disclaimer: This is a general guideline. Reaction conditions, including solvent, temperature, and stoichiometry, should be optimized for each specific substrate.

Data Summary

Reagent/ConditionPotential Advantages for Scale-UpPotential Challenges for Scale-Up
Strong Acids (H₂SO₄, PPA) Low cost, high reactivity.Corrosive, large amounts of waste, potential for charring and side reactions.
Activating Agents (TsCl, SOCl₂) Milder than strong acids, can improve yields.Stoichiometric amounts needed, can be toxic/lachrymatory, requires careful handling.
Catalytic Systems (e.g., Cyanuric Chloride) Reduced waste, milder conditions, potential for catalyst recycling.Catalyst cost, may require co-catalyst, optimization of catalytic cycle.
Mechanochemistry Solvent-free, reduced waste, potentially faster reaction times, can improve yields.Specialized equipment needed, scalability can be a concern for very large quantities.

References

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” . ACS Publications. Available at: [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications.
  • Beckmann rearrangement . Wikipedia. Available at: [Link]

  • Beckmann Rearrangement . Master Organic Chemistry. Available at: [Link]

  • Beckmann Rearrangement . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beckmann rearrangement as a strategy in Retrosynthesis . Química Orgánica. Available at: [Link]

  • Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives . Synthesis. Available at: [Link]

  • Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ‑Lactams . Organic Letters. Available at: [Link]

  • Beckmann Rearrangement . YouTube. Available at: [Link]

  • γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement . Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in Azaspiro Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of azaspirocyclic compounds. This guide is designed to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of azaspirocyclic compounds. This guide is designed to provide in-depth, field-proven insights into a critical challenge in this area: the prevention of racemization. Maintaining stereochemical integrity is paramount, as the biological activity of these complex molecules is intrinsically tied to their three-dimensional structure.

This resource is structured as a series of questions and answers, addressing common issues from fundamental mechanisms to advanced troubleshooting and preventative protocols.

Part 1: Frequently Asked Questions (FAQs) & Fundamentals

This section addresses the foundational concepts and most common queries regarding racemization in the context of azaspiro synthesis.

Q1: What is racemization, and at what stage is it most likely to occur during my azaspiro synthesis?

A: Racemization is the process by which an enantiomerically enriched or pure substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the net loss of optical activity. In azaspiro synthesis, this can occur at various stages, but it is most common under conditions that facilitate the temporary removal and re-addition of a proton (or other group) at a stereocenter, leading to its inversion.

Key risk stages include:

  • Substrate Deprotonation: When forming an enolate or a related stabilized carbanion adjacent to the stereocenter. The resulting planar intermediate can be protonated from either face, leading to racemization.[1]

  • Reaction Conditions: Harsh conditions, such as high temperatures or the use of strong acids or bases, can provide the energy or chemical environment needed to epimerize a labile stereocenter.[2][3]

  • Purification: Prolonged exposure to silica or alumina during column chromatography can sometimes catalyze racemization, especially for sensitive compounds.

  • Product Instability: The final azaspirocyclic product itself may possess a stereocenter that is prone to racemization under ambient or storage conditions.[4]

Q2: My starting material is a chiral α-substituted lactam. Why am I losing enantiomeric excess (ee) during the spirocyclization step?

A: The most probable cause is the deprotonation of the α-proton at the stereocenter. If your reaction conditions involve a base (e.g., LDA, NaH, KHMDS) to generate a nucleophile for the cyclization, this base can also abstract the proton at the chiral center. This forms a planar, achiral enolate intermediate.[1] When this enolate subsequently reacts or is quenched, the proton can return from either face of the planar structure, scrambling the stereochemistry you started with.

The acidity of this α-proton is a critical factor. If it is sufficiently acidic due to adjacent electron-withdrawing groups (like the lactam carbonyl), it becomes highly susceptible to abstraction and subsequent racemization.

Q3: How do I choose between using a chiral auxiliary versus an asymmetric catalyst to control stereochemistry and prevent racemization?

A: Both are excellent strategies, and the choice depends on factors like substrate scope, scalability, and the specific transformation.

  • Chiral Auxiliaries: These are chiral molecules temporarily attached to your substrate to direct the stereochemical outcome of a reaction.[5] They are often reliable and provide high diastereoselectivity because the chiral environment is intramolecular.[6] Evans' oxazolidinones are a classic example.[7]

    • Pros: High predictability, robust, and well-documented.[8]

    • Cons: Requires additional steps for attachment and removal, which can lower overall yield. The auxiliary must be used in stoichiometric amounts.

  • Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to generate the desired enantiomer.[9][10]

    • Pros: More atom-economical and efficient for large-scale synthesis as the chiral source is substoichiometric.

    • Cons: Catalyst development can be challenging, and the catalyst's stability and activity can be sensitive to reaction conditions.[11] Racemization of the catalyst itself or background uncatalyzed reactions can erode enantioselectivity.

For novel or complex azaspirocyclic systems, a chiral auxiliary approach may offer a more reliable starting point during initial route scouting.[5][8] For process development and large-scale synthesis, transitioning to a catalytic method is often preferred.[9]

Part 2: Troubleshooting Guide: Diagnosing and Solving Racemization

This section provides a structured approach to identifying and rectifying unexpected losses in stereochemical purity.

Problem: My final azaspiro product shows low enantiomeric excess (ee) or is completely racemic, but my chiral starting material was >99% ee.

Workflow for Troubleshooting Racemization ```dot

G start Low ee% Observed in Product check_sm Q1: Re-verify ee% of Starting Material & Chiral Reagents start->check_sm check_method Q2: Is the analytical method (e.g., Chiral HPLC) validated for the product? check_sm->check_method If SM is pure isolate_steps Q3: Can you isolate and analyze intermediates for ee% loss? check_method->isolate_steps If method is valid condition_group Investigation of Reaction Conditions isolate_steps->condition_group If loss occurs during reaction workup_group Investigation of Workup/Purification isolate_steps->workup_group If loss occurs post-reaction final_product Q4: Is the purified product stable to storage conditions? isolate_steps->final_product If intermediates are pure temp A: Lower Reaction Temperature condition_group->temp base B: Screen Weaker/Sterically Hindered Bases condition_group->base solvent C: Change Solvent Polarity/Proticity condition_group->solvent time D: Reduce Reaction Time condition_group->time ph E: Use Buffered/Neutral pH Workup workup_group->ph purification F: Avoid Protic/Acidic Media (e.g., Silica Gel). Consider alternatives. workup_group->purification

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Strategy 2: Optimizing Reaction Conditions

Careful selection of reaction parameters is crucial, especially in catalytic systems. The following table provides a starting point for optimization.

ParameterStandard Condition (Prone to Racemization)Optimized Condition (Favors Stereoretention)Rationale
Temperature 25 °C to 100 °C-78 °C to 0 °CReduces the rate of proton exchange and epimerization pathways. [2]
Base NaH, LDA (strong, coordinating)KHMDS, LiHMDS (hindered), or organic bases like DBU (non-nucleophilic)A sterically bulky base may be unable to access the α-proton but can still perform the desired chemistry.
Solvent Protic (e.g., MeOH, EtOH) or highly polar (e.g., DMF)Aprotic (e.g., THF, Toluene, CH₂Cl₂)Aprotic solvents do not facilitate proton transfer that can lead to racemization. [3]
Additive NoneLiCl, Ti(Oi-Pr)₄Lewis acids can chelate to the substrate, creating a more rigid transition state that shields one face from attack or deprotonation.
Reaction Time Prolonged (e.g., >12h)As short as possible (monitor by TLC/LCMS)Minimizes the time the product/intermediate is exposed to potentially racemizing conditions.
Protocol: General Method for Assessing Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (ee) of your product is the ultimate measure of success. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. [12][13] Objective: To separate and quantify the enantiomers of a synthesized azaspiro compound.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series). Column screening is often necessary. [14]* HPLC-grade solvents (typically Hexane/Isopropanol or Hexane/Ethanol mixtures)

  • Sample of your azaspiro compound (~1 mg/mL in mobile phase)

  • Racemic sample of the azaspiro compound (for peak identification)

Methodology:

  • Column Selection: Based on the structure of your analyte (e.g., presence of aromatic rings, hydrogen bond donors/acceptors), select 2-3 candidate chiral columns. Polysaccharide-based columns (like those coated with cellulose or amylose derivatives) are a versatile starting point. [14]2. Initial Mobile Phase Screening:

    • Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol.

    • Run the racemic sample first to confirm that two peaks can be resolved. If not, systematically vary the mobile phase composition (e.g., to 80:20, 95:5) or change the alcohol modifier (e.g., to ethanol).

    • The flow rate is typically set to 1.0 mL/min.

  • Method Optimization:

    • Once baseline separation is achieved for the racemate, inject your synthesized sample.

    • Identify the major and minor peaks. The enantiomeric excess is calculated from the peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

  • Validation:

    • Confirm the identity of the peaks by comparing the retention time to the racemic standard.

    • Ensure that no other impurities are co-eluting with your product peaks.

Troubleshooting this Protocol:

  • No Separation: Change the chiral column. This is the most effective way to alter selectivity. [14]Alternatively, try adding a small amount of an additive like trifluoroacetic acid (for basic analytes) or diethylamine (for acidic analytes) to the mobile phase.

  • Poor Peak Shape: Ensure the sample is fully dissolved in the mobile phase. Mismatched injection solvent can cause peak distortion.

  • Drifting Retention Times: Allow the column to equilibrate fully with the mobile phase (at least 30-60 minutes) before starting your analysis.

By understanding the mechanisms of racemization, systematically troubleshooting unexpected outcomes, and implementing robust preventative strategies, you can successfully maintain stereochemical control in the synthesis of complex azaspirocycles.

References
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. National Institutes of Health (NIH). Available from: [Link]

  • Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, Characterization and the Solvent Effects on Interfacial Phenomena of Jatropha Curcas Oil Based Non-Isocyanate Polyurethane. MDPI. Available from: [Link]

  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]

  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2025-10-20). Available from: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available from: [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. Available from: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • The effect of different solvent and temperature on the reaction. ResearchGate. Available from: [Link]

  • Racemization studies and rotational barriers. ResearchGate. Available from: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available from: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. ResearchGate. Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link]

  • The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. Available from: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available from: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available from: [Link]

  • Racemization. Wikipedia. Available from: [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications (RSC Publishing). Available from: [Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available from: [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed. Available from: [Link]

  • Catalytic Asymmetric Transformation of Chiral Amines by Crystallisation with In-Situ Racemisation of Conglomerates. Semantic Scholar. Available from: [Link]

  • Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction. ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

The Ascendancy of Three-Dimensional Scaffolds: A Comparative Guide to the Biological Activity of 6-Azaspiro[3.5]nonan-5-one and Other Privileged Scaffolds

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The emphasis has shifted towards embracing three-dimensional (3D) ar...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The emphasis has shifted towards embracing three-dimensional (3D) architectures that can better mimic the complex topographies of biological targets, thereby enhancing potency, selectivity, and pharmacokinetic profiles. Among these, spirocyclic systems have garnered significant attention, representing a class of "privileged scaffolds" that offer a unique combination of structural rigidity and synthetic tractability.[1][2]

This guide provides an in-depth, objective comparison of the biological activity of derivatives based on the 6-azaspiro[3.5]nonan-5-one scaffold against other prominent scaffolds, particularly the ubiquitous piperidine ring. We will delve into supporting experimental data, elucidate the rationale behind experimental designs, and provide detailed protocols for key biological assays.

The Spirocyclic Advantage: Escaping Flatland for Enhanced Bioactivity

The core appeal of spirocyclic scaffolds like 6-azaspiro[3.5]nonan-5-one lies in their inherent three-dimensionality.[3] The spirocyclic core imparts a rigid, well-defined orientation to the substituents, which can lead to more precise interactions with biological targets and a reduction in the entropic penalty upon binding. This contrasts with more flexible, non-spirocyclic scaffolds where conformational freedom can lead to off-target effects and reduced potency.

The piperidine ring, a cornerstone of medicinal chemistry, is present in a vast number of approved drugs.[4][5] However, its conformational flexibility can sometimes be a liability. The bioisosteric replacement of a piperidine ring with a spirocyclic scaffold, such as an azaspiro[3.3]heptane or an azaspiro[3.5]nonane, has emerged as a promising strategy to improve drug-like properties.[6][7][8] This approach can lead to enhanced solubility, improved metabolic stability, and the exploration of novel chemical space.[6]

Comparative Biological Activity: 6-Azaspiro[3.5]nonan-5-one vs. Other Scaffolds

While direct head-to-head studies comparing 6-azaspiro[3.5]nonan-5-one derivatives with their precise non-spirocyclic analogs in the same biological assays are not abundantly available in the public domain, we can draw meaningful comparisons from existing research in key therapeutic areas.

Anticancer Activity

The piperidine scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives showing activity against a wide range of cancer cell lines.[3] The proposed mechanisms often involve the modulation of critical signaling pathways such as PI3K/Akt and NF-κB.

Spirocyclic scaffolds are also making significant inroads in oncology. For instance, derivatives of spiro[chroman-2,4'-piperidin]-4-one have demonstrated potent cytotoxic effects against human breast, ovarian, and colorectal cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range. A recent study highlighted a sulfonyl-containing derivative with IC50 values between 0.31 and 5.62 μM against these cell lines.

Here, we present a comparative table of anticancer activities for representative piperidine and spiro-piperidine derivatives to illustrate their potential.

Scaffold TypeCompound/DerivativeCancer Cell LineAssayActivity (IC50/GI50 in µM)Reference
PiperidineHSP70-36BT474 (Breast)Cell Viability1.41[1]
PiperidineHSP70-36BT/Lap(R)1.0 (Breast, Lapatinib-resistant)Cell Viability1.47[1]
Spiro-piperidineCompound 16 (spiro[chroman-2,4'-piperidin]-4-one derivative)MCF-7 (Breast)MTT0.31
Spiro-piperidineCompound 16 (spiro[chroman-2,4'-piperidin]-4-one derivative)A2780 (Ovarian)MTTNot specified
Spiro-piperidineCompound 16 (spiro[chroman-2,4'-piperidin]-4-one derivative)HT-29 (Colorectal)MTT5.62
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine]Compound 4eHeLa (Cervical)Not specifiedNot specified, but significant cell death[9]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine]Compound 4eCT26 (Colon)Not specifiedNot specified, but significant cell death[9]
Kinase Inhibition

Kinases are crucial targets in drug discovery, particularly in oncology and immunology. The development of selective kinase inhibitors is a major focus of research.

A series of spiro analogues have been designed and evaluated as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. One such spiro compound, compound 16 , exhibited an impressive IC50 of 2.67 nM against HPK1, with good selectivity over other kinases. This highlights the potential of spirocyclic scaffolds to achieve high potency and selectivity.

While a direct comparison with a non-spirocyclic piperidine analog from the same study is not available, numerous piperidine-based kinase inhibitors have been developed. For instance, a novel series of thienopyridines were designed as CHK1 inhibitors, with some compounds showing single-digit nanomolar activity.

Scaffold TypeCompound/DerivativeTarget KinaseActivity (IC50 in nM)Reference
SpirocyclicCompound 16 HPK12.67
Thienopyridine (Piperidine-like)Compound 70 CHK11

The data suggests that both spirocyclic and piperidine-based scaffolds can yield highly potent kinase inhibitors. The choice of scaffold will depend on the specific kinase target and the desired selectivity profile. The rigidity of the spirocyclic scaffold may offer advantages in achieving selectivity against closely related kinases.

G-Protein Coupled Receptor (GPCR) Agonism

GPCRs are a large family of transmembrane receptors that are involved in a wide range of physiological processes. A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent agonists of GPR119, a GPCR involved in glucose homeostasis. The lead compound, 54g , demonstrated a favorable pharmacokinetic profile and glucose-lowering effect in diabetic rats, highlighting the therapeutic potential of this scaffold in metabolic diseases.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity of the presented data, it is crucial to understand the methodologies used for their generation. Below are detailed, step-by-step protocols for key experiments commonly employed in the evaluation of bioactive compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-azaspiro[3.5]nonan-5-one derivatives and piperidine analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing all necessary components for the kinase reaction (e.g., ATP, substrate peptide, and the kinase enzyme).

  • Compound Incubation: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding the ATP and substrate mixture to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Scaffold Comparison cluster_1 Biological Evaluation Piperidine Piperidine Anticancer Anticancer Piperidine->Anticancer Kinase_Inhibition Kinase Inhibition Piperidine->Kinase_Inhibition 6-Azaspiro[3.5]nonan-5-one 6-Azaspiro[3.5]nonan-5-one 6-Azaspiro[3.5]nonan-5-one->Anticancer 6-Azaspiro[3.5]nonan-5-one->Kinase_Inhibition GPCR_Agonism GPCR Agonism 6-Azaspiro[3.5]nonan-5-one->GPCR_Agonism Other Scaffolds Other Scaffolds Other Scaffolds->Anticancer

Caption: Comparison of biological activities for different scaffolds.

G start Start: Cell Seeding treatment Compound Treatment start->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan Formazan Solubilization (DMSO) mtt_addition->formazan read Measure Absorbance formazan->read analysis Data Analysis (IC50) read->analysis

Caption: Workflow of the MTT cell viability assay.

Conclusion and Future Directions

The 6-azaspiro[3.5]nonan-5-one scaffold represents a compelling starting point for the design of novel therapeutic agents. Its inherent three-dimensionality and rigid nature offer distinct advantages over more flexible, traditional scaffolds like piperidine. While direct comparative data is still emerging, the available evidence strongly suggests that spirocyclic compounds can exhibit potent and selective biological activities across a range of therapeutic targets.

Future research should focus on the synthesis and evaluation of matched molecular pairs, where a 6-azaspiro[3.5]nonan-5-one derivative is directly compared with its non-spirocyclic piperidine analog in the same biological assays. This will provide definitive, quantitative data on the impact of the spirocyclic core on biological activity and pharmacokinetic properties, further solidifying the role of these fascinating 3D scaffolds in the future of drug discovery.

References

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Li, X., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry, 67(1), 434-451. [Link]

  • Singh, P., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861889. [Link]

  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-thiadiazinone Kinase Inhibitors As Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3297. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903. [Link]

  • Kurapati, C., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11), 363-375. [Link]

  • Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]

  • Wang, Y., et al. (2017). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry, 138, 1129-1142. [Link]

  • Szychowski, K. A., et al. (2022). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 12(23), 14631-14643. [Link]

  • Goti, A., et al. (2021). Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). The Journal of Organic Chemistry, 86(19), 13467-13481. [Link]

  • El-Fakharany, E. M., et al. (2021). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1761-1774. [Link]

  • Patel, K., & Patel, D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a484. [Link]

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  • Baklanov, M. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. [Link]

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Validation

A Comparative Benchmarking Guide: 6-Azaspiro[3.5]nonan-5-one as a Novel Inhibitor of SARS-CoV-2 3CL Protease

Introduction: The Imperative for Novel Antiviral Scaffolds The global health landscape has been irrevocably altered by the emergence of SARS-CoV-2, the causative agent of COVID-19. This has underscored the critical need...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antiviral Scaffolds

The global health landscape has been irrevocably altered by the emergence of SARS-CoV-2, the causative agent of COVID-19. This has underscored the critical need for a diverse and robust arsenal of antiviral therapeutics. A key validated target for anti-coronaviral drug development is the 3C-like protease (3CLpro), a viral enzyme essential for the proteolytic processing of polyproteins, a crucial step in the viral replication cycle.[1] The clinical success of inhibitors such as Nirmatrelvir has validated this approach, yet the specter of evolving viral resistance necessitates a continued search for novel chemical scaffolds that can effectively inhibit this critical viral enzyme.

This guide introduces 6-Azaspiro[3.5]nonan-5-one, a novel spirocyclic compound, and provides a comprehensive framework for its head-to-head benchmarking against established SARS-CoV-2 3CLpro inhibitors. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for robust in vitro evaluation, and present a clear, data-driven comparison of its inhibitory potential. This document is intended for researchers, medicinal chemists, and virologists engaged in the discovery and development of next-generation antiviral agents.

The Target: SARS-CoV-2 3C-like Protease (3CLpro)

The SARS-CoV-2 3CLpro is a cysteine protease that functions as a homodimer. Its active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41. The enzyme recognizes and cleaves specific peptide sequences within the viral polyprotein, making its inhibition a highly effective strategy for disrupting viral replication. The high degree of conservation of the 3CLpro active site across different coronaviruses also makes it an attractive target for the development of broad-spectrum antiviral therapies.

Comparative Inhibitors: Setting the Benchmark

To objectively assess the potential of 6-Azaspiro[3.5]nonan-5-one, it is essential to benchmark its performance against well-characterized inhibitors of SARS-CoV-2 3CLpro. For this guide, we have selected a panel of inhibitors with diverse chemical structures and mechanisms of action:

  • Nirmatrelvir (PF-07321332): The active component of Paxlovid, Nirmatrelvir is a potent, reversible covalent inhibitor of 3CLpro.[2][3][4] It serves as the current gold standard for 3CLpro inhibition.

  • Ensitrelvir (S-217622): A non-covalent, non-peptidic inhibitor of 3CLpro that has demonstrated clinical efficacy.[5][6][7] Its different binding mode provides a valuable point of comparison.

  • GC376: A broad-spectrum coronavirus 3CLpro inhibitor that has shown potent activity against SARS-CoV-2.[8][9][10][11] It is a prodrug that is converted to the active aldehyde, which forms a covalent bond with the catalytic cysteine.

  • Boceprevir: An FDA-approved hepatitis C virus (HCV) NS3/4A protease inhibitor that has been shown to inhibit SARS-CoV-2 3CLpro.[9][10][11][12] Its inclusion allows for an assessment of cross-reactivity and provides a reference from a different viral protease inhibitor class.

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough evaluation of a novel inhibitor. This workflow progresses from initial biochemical validation of target engagement to cellular assays that assess antiviral efficacy in a more biologically relevant context.

Experimental Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation Enzymatic Assay Enzymatic Assay Ki Determination Ki Determination Enzymatic Assay->Ki Determination IC50 Data Antiviral Assay Antiviral Assay Ki Determination->Antiviral Assay Informs Dosing Cytotoxicity Assay Cytotoxicity Assay Selectivity Index Selectivity Index Cytotoxicity Assay->Selectivity Index CC50 Antiviral Assay->Selectivity Index EC50

Figure 1: A streamlined workflow for the comprehensive evaluation of a novel SARS-CoV-2 3CLpro inhibitor.

Part 1: Biochemical Characterization

The initial step is to determine the direct inhibitory activity of 6-Azaspiro[3.5]nonan-5-one against purified SARS-CoV-2 3CLpro and compare it to our panel of known inhibitors.

Enzymatic Inhibition Assay (FRET-based)

The Förster Resonance Energy Transfer (FRET) assay is a highly sensitive and quantitative method for measuring protease activity. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence that is directly proportional to enzyme activity.

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 3CLpro

    • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

    • Test compounds (6-Azaspiro[3.5]nonan-5-one and known inhibitors) dissolved in DMSO

    • 384-well black, flat-bottom plates

    • Fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl)

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%). b. In a 384-well plate, add 5 µL of the diluted compound solutions. c. Add 10 µL of a solution containing SARS-CoV-2 3CLpro in assay buffer to each well. The final enzyme concentration should be in the low nanomolar range and optimized for linear reaction kinetics. d. Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme. e. Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution in assay buffer. The final substrate concentration should be at or near the Michaelis constant (Km) for accurate IC50 determination. f. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well. b. Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Determination of Inhibition Constant (Ki)

The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. To obtain a more fundamental measure of inhibitor potency, the inhibition constant (Ki) should be determined. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration

  • Km is the Michaelis-Menten constant of the substrate

For a more rigorous determination of the mechanism of inhibition and the Ki value, a full kinetic analysis should be performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Part 2: Cellular Activity and Selectivity

While biochemical assays are crucial for confirming direct target engagement, it is equally important to assess the compound's activity in a cellular context, which provides insights into its cell permeability, stability, and potential cytotoxicity.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.

  • Cells and Virus:

    • Vero E6 cells (or another susceptible cell line)

    • SARS-CoV-2 (a laboratory-adapted strain)

    • Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)

  • Procedure: a. Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Remove the growth medium from the cells and add the diluted compounds. d. Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI). e. Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells (no compound). f. Assess cell viability using a suitable method, such as the addition of a tetrazolium-based reagent (e.g., MTS or MTT) or a cell-permeable dye that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: a. Measure the absorbance or luminescence according to the chosen viability assay. b. Normalize the data to uninfected, untreated cells (100% viability) and infected, untreated cells (0% viability). c. Plot the percentage of CPE inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that protects 50% of the cells from CPE).

Cytotoxicity Assay

It is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells.

The cytotoxicity assay is performed in parallel with the CPE assay, using the same cell line and compound concentrations, but without the addition of the virus. Cell viability is measured after the same incubation period. The data is used to determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Selectivity Index (SI)

The selectivity index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.

SI = CC50 / EC50

A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells.

Comparative Data Summary

The following table provides a template for summarizing the benchmarking data for 6-Azaspiro[3.5]nonan-5-one and the known inhibitors. The values for the known inhibitors should be obtained from the literature, citing sources with comparable assay conditions where possible.

Compound3CLpro IC50 (µM)3CLpro Ki (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
6-Azaspiro[3.5]nonan-5-one TBDTBDTBDTBDTBD
Nirmatrelvir (PF-07321332)~0.004 - 0.007[2][3][13][14]~0.003 - 0.004[13][14]~0.075 - 0.231[13][14]>100>432
Ensitrelvir (S-217622)~0.013 - 0.096[5][15]ND~0.2 - 0.5[5][15]>100>200
GC376~0.03 - 0.17[9][16]~0.02 - 0.04[17]~3.37[9]>100~30
Boceprevir~1.6 - 4.13[9][12]ND~1.90[9]>100>52

TBD: To be determined experimentally. ND: Not determined from the provided search results.

Selectivity Profiling: A Critical Step

While potent inhibition of the primary target is essential, a successful drug candidate must also exhibit a high degree of selectivity to minimize off-target effects and potential toxicity. It is therefore crucial to profile 6-Azaspiro[3.5]nonan-5-one against a panel of human proteases, particularly other cysteine proteases such as caspases and cathepsins. For instance, Nirmatrelvir has been shown to have remarkable selectivity for SARS-CoV-2 3CLpro over a range of human cysteine proteases.[18] A similar favorable selectivity profile for 6-Azaspiro[3.5]nonan-5-one would significantly enhance its therapeutic potential.

Selectivity 6-Azaspiro[3.5]nonan-5-one 6-Azaspiro[3.5]nonan-5-one SARS-CoV-2 3CLpro SARS-CoV-2 3CLpro 6-Azaspiro[3.5]nonan-5-one->SARS-CoV-2 3CLpro High Affinity (Desired) Human Proteases Human Proteases 6-Azaspiro[3.5]nonan-5-one->Human Proteases Low Affinity (Desired) Caspases Caspases Human Proteases->Caspases Cathepsins Cathepsins Human Proteases->Cathepsins

Figure 2: The importance of selectivity for a therapeutic inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of 6-Azaspiro[3.5]nonan-5-one as a potential inhibitor of SARS-CoV-2 3CLpro. By following the detailed protocols and comparing the generated data with established inhibitors, researchers can obtain a clear and objective assessment of its potential. Favorable results from these in vitro studies would warrant further investigation, including structural studies to elucidate the binding mode, pharmacokinetic profiling, and in vivo efficacy studies in relevant animal models. The discovery of novel, potent, and selective inhibitors with diverse chemical scaffolds like 6-Azaspiro[3.5]nonan-5-one is paramount in our ongoing efforts to combat the current and future threats of coronaviruses.

References

  • Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. ResearchGate. Available at: [Link]

  • 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials. MDPI. Available at: [Link]

  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. ResearchGate. Available at: [Link]

  • An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease. National Institutes of Health. Available at: [Link]

  • The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. National Institutes of Health. Available at: [Link]

  • The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022. National Institutes of Health. Available at: [Link]

  • Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening. National Institutes of Health. Available at: [Link]

  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. MDPI. Available at: [Link]

  • Biochemical screening for SARS-CoV-2 main protease inhibitors. ResearchGate. Available at: [Link]

  • Ensitrelvir (S-217622)|SARS-CoV-2 3CL protease inhibitor. DC Chemicals. Available at: [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. National Institutes of Health. Available at: [Link]

  • Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. National Institutes of Health. Available at: [Link]

  • GC376. Wikipedia. Available at: [Link]

  • Rapid resistance profiling of SARS-CoV-2 protease inhibitors. National Institutes of Health. Available at: [Link]

  • Perspectives on SARS-CoV-2 Main Protease Inhibitors. National Institutes of Health. Available at: [Link]

  • Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. National Institutes of Health. Available at: [Link]

  • SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening. National Institutes of Health. Available at: [Link]

  • Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants. National Institutes of Health. Available at: [Link]

  • Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2. National Institutes of Health. Available at: [Link]

  • Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. Nature. Available at: [Link]

  • Boceprevir and GC376 can inhibit the catalytic activity of SARS-CoV-2 Mpro in vitro. ResearchGate. Available at: [Link]

  • SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening. ACS Publications. Available at: [Link]

  • SARS-CoV-2 Cytopathic Effect Assay. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19. ACS Publications. Available at: [Link]

  • The Remarkable Selectivity of Nirmatrelvir. ACS Publications. Available at: [Link]

  • Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. MDPI. Available at: [Link]

  • Standard laboratory protocols for SARS-CoV-2 characterisation. European Centre for Disease Prevention and Control. Available at: [Link]

  • In vitro inhibition of 3CLpro activity. ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 6-Azaspiro[3.5]nonan-5-one Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the measur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] For novel chemical entities, such as the promising class of 6-azaspiro[3.5]nonan-5-one derivatives, a thorough assessment of metabolic stability is a critical early-stage gatekeeper to identify candidates with the highest potential for clinical success.

The 6-azaspiro[3.5]nonan-5-one scaffold, a unique three-dimensional structure, presents both opportunities and challenges. While its rigidity can offer enhanced target affinity and selectivity, it also introduces complex stereochemistry that can significantly impact its interaction with metabolic enzymes. Lactams, such as the one present in this scaffold, are recognized for their potential to enhance metabolic stability in peptide-based drugs, making this a particularly interesting feature to investigate. This guide provides a comprehensive framework for the comparative assessment of the metabolic stability of 6-azaspiro[3.5]nonan-5-one derivatives, drawing upon established in vitro methodologies and providing insights into the interpretation of the generated data.

Comparative Experimental Design: A Multi-faceted Approach

To obtain a holistic understanding of the metabolic liabilities of 6-azaspiro[3.5]nonan-5-one derivatives, a multi-pronged approach is recommended. This involves a combination of in silico predictions and robust in vitro experimental assays.

In Silico Prediction of Metabolic Hotspots

Before embarking on extensive experimental work, in silico metabolic prediction tools can provide valuable initial insights.[1] These computational models utilize large databases of known metabolic transformations to predict the most likely sites of metabolism on a novel compound. For the 6-azaspiro[3.5]nonan-5-one scaffold, these tools can help identify which positions on the cyclobutane or piperidinone rings are most susceptible to enzymatic attack, thereby guiding the design of more stable analogues.

Selection of Test Compounds and Controls

A representative set of 6-azaspiro[3.5]nonan-5-one derivatives with diverse substitutions should be selected for experimental evaluation. This allows for the establishment of structure-metabolism relationships (SMRs). In addition to the test compounds, appropriate positive and negative controls are essential for assay validation.

  • High-Clearance Control: A compound known to be rapidly metabolized by liver microsomes (e.g., Verapamil).

  • Low-Clearance Control: A compound with known metabolic stability (e.g., Diazepam).

  • Negative Control: Incubations performed without the NADPH cofactor to account for non-enzymatic degradation.

In Vitro Metabolic Stability Assays: The Experimental Core

The cornerstone of metabolic stability assessment lies in in vitro assays that utilize liver-derived enzyme preparations. The two most common and informative assays are the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay: Probing Phase I Metabolism

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3][4] This assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint) by these key enzymes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and controls (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

Hepatocyte Stability Assay: A More Complete Picture

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Cryopreserved human hepatocytes provide a more physiologically relevant system, encompassing both Phase I and Phase II metabolic pathways, as well as transporter activity.

  • Hepatocyte Plating and Culture:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach and form a monolayer overnight.

  • Incubation:

    • Remove the culture medium and replace it with a pre-warmed incubation medium containing the test compound (final concentration 1 µM).

    • Incubate the plate at 37°C in a humidified incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

  • Sample Processing and Analysis:

    • Quench the enzymatic activity in the collected samples by adding a cold stop solution with an internal standard.

    • Process the samples as described in the microsomal stability assay.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.

Data Analysis and Interpretation

The primary endpoint of these assays is the determination of the compound's in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): Calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.

  • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver for a particular compound. It is calculated using the following equation:

    CLint = (0.693 / t½) * (incubation volume / amount of protein or cells)

Comparative Data Presentation

The results for a series of 6-azaspiro[3.5]nonan-5-one derivatives can be effectively compared in a tabular format:

Compound IDSubstitution PatternMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
ASN-001 Unsubstituted4530.89015.4
ASN-002 7-Fluoro>60<23.1>240<5.8
ASN-003 N-Methyl2555.45027.7
ASN-004 8,8-Dimethyl5525.211512.0
Verapamil (High-Clearance Control)<5>277<15>92.4
Diazepam (Low-Clearance Control)>60<23.1>240<5.8

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Compound & Control Preparation Incubation Incubation at 37°C Compound_Prep->Incubation Microsome_Prep Microsome/Hepatocyte Preparation Microsome_Prep->Incubation Time_Points Time Point Sampling Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assays.

Structure-Metabolism Relationships and Potential Metabolic Pathways

By comparing the metabolic stability data of different derivatives, valuable SMRs can be established. For instance, the introduction of a fluorine atom at a metabolically labile position (as in ASN-002) can block metabolism and significantly increase the half-life. Conversely, the addition of a metabolically susceptible group, such as an N-methyl group (ASN-003), may provide a new site for metabolism, leading to a shorter half-life.

The primary metabolic pathways for the 6-azaspiro[3.5]nonan-5-one scaffold are likely to involve oxidation reactions mediated by CYP enzymes. Potential sites of metabolism include:

  • Hydroxylation: Addition of a hydroxyl group to the aliphatic rings.

  • N-dealkylation: Removal of substituents from the nitrogen atom.

  • Lactam hydrolysis: Opening of the piperidinone ring, although lactams are generally more stable to hydrolysis than esters.

metabolic_pathways Parent 6-Azaspiro[3.5]nonan-5-one Scaffold Hydroxylation Hydroxylation (Aliphatic Rings) Parent->Hydroxylation CYP-mediated N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP-mediated Lactam_Hydrolysis Lactam Hydrolysis Parent->Lactam_Hydrolysis Esterases/Amidases

Caption: Potential metabolic pathways for 6-azaspiro[3.5]nonan-5-one derivatives.

Conclusion and Future Directions

The systematic assessment of metabolic stability is a critical step in the optimization of 6-azaspiro[3.5]nonan-5-one derivatives as potential drug candidates. The combination of in silico prediction and in vitro assays provides a robust framework for identifying metabolically stable compounds and understanding their structure-metabolism relationships. Further investigations should focus on identifying the specific CYP isozymes responsible for the metabolism of these compounds through reaction phenotyping studies. This will enable a more accurate prediction of potential drug-drug interactions and further guide the design of safer and more effective therapeutic agents.

References

  • Di, L., & Kerns, E. H. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Retrieved from [Link]

  • Merck Millipore. Metabolic Stability Assays. Retrieved from [Link]

  • Obringer, C., et al. (2010). HepaRG cells: a new model for evaluating drug metabolism and toxicity. PubMed. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Cyprotex. Hepatocyte Stability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. PubMed. Retrieved from [Link]

  • Fagerholm, U. (2007). Prediction of human pharmacokinetics--evaluation of methods for prediction of hepatic clearance. PubMed. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Cyprotex. Microsomal Stability. Retrieved from [Link]

  • Saldívar-González, F. I., Lenci, E., Trabocchi, A., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Royal Society of Chemistry. Retrieved from [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Retrieved from [Link]

  • Pelkonen, O., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Azaspiro Compounds

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of azaspiro compounds, a scaffold of increasing importance in modern drug discovery. We will delve into th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of azaspiro compounds, a scaffold of increasing importance in modern drug discovery. We will delve into the nuances of docking these structurally complex molecules against two major classes of drug targets: kinases and G-protein-coupled receptors (GPCRs). By integrating theoretical principles with practical, step-by-step protocols, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to perform robust and meaningful in silico analyses.

The Rationale: Why Comparative Docking of Azaspiro Compounds?

Azaspirocycles, with their rigid, three-dimensional structures, offer a unique advantage in drug design by enabling precise conformational control, which can lead to highly selective interactions with biological targets.[1] Molecular docking has become an indispensable tool for predicting the binding modes and affinities of such compounds, thereby accelerating the identification and optimization of lead candidates.[2] A comparative approach, where docking results are systematically compared against experimental data and across different target classes, is crucial for validating computational models and gaining deeper insights into structure-activity relationships (SAR).

This guide will be structured around two case studies:

  • Case Study 1: Azaspirooxindolinones as Kinase Inhibitors. We will explore the docking of azaspirooxindolinone derivatives against Interleukin-2-inducible T-cell kinase (ITK), a key target in immunology and oncology.

  • Case Study 2: Azaspiro[4.5]decanes as GPCR Ligands. This section will focus on the docking of an azaspiro[4.5]decane derivative against the Dopamine D2 Receptor, a critical target in neuroscience.

Through these examples, we will illuminate the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Part 1: The Workflow of a Comparative Docking Study

A successful comparative docking study follows a logical progression from data acquisition to in-depth analysis. The following diagram illustrates the key stages of this workflow.

Comparative Docking Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Validation Phase cluster_analysis 3. Analysis & Comparison Phase PDB_ID Select Target PDB ID (e.g., 4M15 for ITK) Receptor_Prep Prepare Receptor Structure (Remove water, add hydrogens, assign charges) PDB_ID->Receptor_Prep Ligand_Prep Prepare Ligand Structures (2D to 3D conversion, energy minimization) Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen Define Binding Site & Generate Grid Box Receptor_Prep->Grid_Gen Grid_Gen->Docking Validation Validate Docking Protocol (Redocking native ligand, RMSD < 2Å) Docking->Validation Pose_Analysis Analyze Binding Poses & Interactions (PyMOL, LigPlot+) Validation->Pose_Analysis Score_Comparison Compare Docking Scores (Binding Energy in kcal/mol) Pose_Analysis->Score_Comparison Experimental_Correlation Correlate with Experimental Data (IC50, Ki values) Score_Comparison->Experimental_Correlation

Caption: Workflow for a comparative molecular docking study.

Part 2: Case Study 1 - Azaspirooxindolinones as Kinase Inhibitors

This case study focuses on the work by Rampeesa et al. on novel azaspirooxindolinone derivatives as potent inhibitors of ITK and Bruton's tyrosine kinase (BTK).[2][3][4][5][6]

Experimental Data for Comparison

A crucial aspect of a comparative docking study is the availability of experimental data to validate the computational predictions. In this case, we have both the docking scores and the corresponding in vitro cytotoxicity data (IC50 values) for a series of azaspirooxindolinone derivatives against ITK-positive cell lines.

CompoundDocking Score (kcal/mol) vs. ITKCytotoxicity IC50 (µM) vs. Jurkat cells (ITK-positive)
3a -9.49.36
3d -9.73.58
3e -9.710.85
3f -9.4> 50
3g -9.4> 50
3j -9.04.16
Ibrutinib (Control) -9.2Not specified for Jurkat in the primary source

Data synthesized from Rampeesa et al.[2][3][4][5][6]

This table clearly shows a correlation, albeit not perfectly linear, between the predicted binding affinity (docking score) and the experimentally observed biological activity (IC50). For instance, compound 3d , with one of the best docking scores, also exhibits the highest potency among the selected compounds.

Detailed Experimental Protocol: Docking of Azaspirooxindolinones into ITK

This protocol provides a step-by-step guide for replicating the docking study of azaspirooxindolinone derivatives against ITK using AutoDock Vina.

1. Preparation of the Receptor (ITK)

  • Rationale: The crystal structure obtained from the Protein Data Bank (PDB) often contains water molecules and other non-essential components that need to be removed. Adding polar hydrogens and assigning charges are essential for the force field to correctly calculate interactions.

  • Steps:

    • Download the crystal structure of ITK, for instance, PDB ID: 4M15 .[3]

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all water molecules and any co-crystallized ligands or ions that are not part of the binding site of interest.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the receptor atoms.

    • Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligands (Azaspirooxindolinone Derivatives)

  • Rationale: Ligand structures are typically drawn in 2D and need to be converted to 3D and energy-minimized to obtain a low-energy, realistic conformation for docking.

  • Steps:

    • Obtain the 2D structures of the azaspirooxindolinone derivatives.

    • Use a chemical drawing tool like ChemDraw or a computational chemistry package to convert the 2D structures to 3D.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Save the prepared ligands in the PDBQT format.

3. Docking Protocol Validation

  • Rationale: Before docking your compounds of interest, it is critical to validate that your docking protocol can accurately reproduce the known binding mode of a ligand.[7] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the native ligand is generally considered a successful validation.[7]

  • Steps:

    • Extract the co-crystallized ligand from the original PDB file (e.g., from 4M15).

    • Prepare the extracted ligand in the same way as your other ligands.

    • Define the grid box for docking to encompass the known binding site of the co-crystallized ligand.

    • Perform the docking of the prepared native ligand back into the receptor.

    • Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose of the ligand.

4. Molecular Docking with AutoDock Vina

  • Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site and a scoring function to estimate the binding affinity.

  • Steps:

    • Define the grid box for docking. The center of the grid should be the center of the binding site, and the size should be large enough to accommodate the ligands.

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters.

    • Run AutoDock Vina from the command line using the configuration file.

5. Analysis of Docking Results

  • Rationale: The output of a docking simulation provides the predicted binding poses and their corresponding binding affinities. These need to be visualized and analyzed to understand the key interactions driving the binding.

  • Steps:

    • Visualize the docked poses of the ligands within the binding site of ITK using PyMOL or Discovery Studio Visualizer.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the receptor residues using tools like LigPlot+.[8]

    • Compare the docking scores and interaction patterns of the different azaspirooxindolinone derivatives to understand the SAR.

Kinase_Docking_Protocol cluster_receptor Receptor Preparation (ITK) cluster_ligand Ligand Preparation cluster_validation Protocol Validation cluster_docking Docking & Analysis PDB Download PDB: 4M15 Clean Remove Water & Heteroatoms PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Gasteiger Charges Hydrogens->Charges PDBQT_R Save as Receptor.pdbqt Charges->PDBQT_R Redock Redock Native Ligand PDBQT_R->Redock Structure2D 2D Structure of Azaspirooxindolinone Structure3D Convert to 3D Structure2D->Structure3D Minimize Energy Minimization (MMFF94) Structure3D->Minimize PDBQT_L Save as Ligand.pdbqt Minimize->PDBQT_L PDBQT_L->Redock RMSD Calculate RMSD (< 2.0 Å) Redock->RMSD Grid Define Grid Box RMSD->Grid Vina Run AutoDock Vina Grid->Vina Analyze Analyze Results (PyMOL, LigPlot+) Vina->Analyze

Caption: Detailed protocol for docking azaspirooxindolinones into ITK.

Part 3: Case Study 2 - Azaspiro[4.5]decanes as GPCR Ligands

Docking to GPCRs presents unique challenges due to their transmembrane nature and conformational flexibility.[5] This case study will use the Dopamine D2 Receptor as an example to illustrate a robust docking protocol for this class of targets.

Experimental Data for Comparison

For this case study, we will reference a study on an azaspiro[4.5]decane derivative with high affinity for the σ1 receptor, which shares some characteristics with GPCRs. The reported Ki value provides a benchmark for our docking predictions.[9][10] Additionally, we will use the crystal structure of the Dopamine D2 receptor in complex with the antagonist risperidone (PDB ID: 6CM4) as a template for our docking protocol.[11]

CompoundTarget ReceptorExperimental Affinity (Ki)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.4 nM

Data from Zhen et al.[9][10]

Detailed Experimental Protocol: Docking of an Azaspiro[4.5]decane Derivative into a GPCR

This protocol outlines the steps for docking an azaspiro[4.5]decane derivative into the Dopamine D2 receptor.

1. Preparation of the GPCR Structure

  • Rationale: GPCR structures from the PDB often contain stabilizing mutations, fusion proteins, or are co-crystallized with antibodies. These need to be carefully removed. The lipid bilayer environment is also a critical consideration.

  • Steps:

    • Download the crystal structure of the Dopamine D2 receptor, e.g., PDB ID: 6CM4 .[11]

    • Use a molecular modeling suite to remove any non-receptor chains (e.g., nanobodies) and co-crystallized ligands.

    • Model any missing loops in the receptor structure.

    • Embed the receptor in a simulated lipid bilayer to mimic its native environment.

    • Add polar hydrogens and assign appropriate charges (e.g., AMBER charges).

    • Save the prepared receptor in PDBQT format.

2. Preparation of the Ligand (Azaspiro[4.5]decane Derivative)

  • Rationale: Similar to the kinase inhibitor, the GPCR ligand needs to be in a low-energy 3D conformation.

  • Steps:

    • Obtain the 2D structure of the azaspiro[4.5]decane derivative.

    • Convert to a 3D structure and perform energy minimization.

    • Save the prepared ligand in PDBQT format.

3. Docking Protocol Validation

  • Rationale: Validating the protocol with a known antagonist is crucial for ensuring the accuracy of the binding pose prediction.

  • Steps:

    • Extract the co-crystallized risperidone from the 6CM4 PDB file.

    • Prepare the risperidone ligand.

    • Define the grid box around the known binding site of risperidone.

    • Perform redocking and calculate the RMSD.

4. Molecular Docking with AutoDock Vina

  • Rationale: The docking process itself is similar to that for kinases, but the definition of the binding site within the transmembrane helices is critical.

  • Steps:

    • Define the grid box to encompass the orthosteric binding site within the transmembrane domain of the D2 receptor.

    • Create a configuration file for AutoDock Vina.

    • Run the docking simulation.

5. Analysis of Docking Results

  • Rationale: Analyzing the interactions within the hydrophobic transmembrane pocket is key to understanding the binding of ligands to GPCRs.

  • Steps:

    • Visualize the docked poses of the azaspiro[4.5]decane derivative in the D2 receptor binding site.

    • Use LigPlot+ to identify key interactions with residues in the transmembrane helices.

    • Compare the predicted binding affinity with the experimental Ki value of the analogous σ1 receptor ligand.

GPCR_Docking_Protocol cluster_receptor GPCR Preparation (Dopamine D2) cluster_ligand Ligand Preparation cluster_validation Protocol Validation cluster_docking Docking & Analysis PDB Download PDB: 6CM4 Clean Remove Non-receptor Chains PDB->Clean Model_Loops Model Missing Loops Clean->Model_Loops Embed Embed in Lipid Bilayer Model_Loops->Embed Hydrogens Add Polar Hydrogens & Charges Embed->Hydrogens PDBQT_R Save as Receptor.pdbqt Hydrogens->PDBQT_R Redock Redock Risperidone PDBQT_R->Redock Structure2D 2D Structure of Azaspiro[4.5]decane Structure3D Convert to 3D & Minimize Structure2D->Structure3D PDBQT_L Save as Ligand.pdbqt Structure3D->PDBQT_L PDBQT_L->Redock RMSD Calculate RMSD (< 2.0 Å) Redock->RMSD Grid Define Transmembrane Grid Box RMSD->Grid Vina Run AutoDock Vina Grid->Vina Analyze Analyze Results (PyMOL, LigPlot+) Vina->Analyze

Caption: Detailed protocol for docking azaspiro[4.5]decanes into a GPCR.

Part 4: Conclusion and Future Directions

This guide has provided a comprehensive overview of comparative docking studies of azaspiro compounds, highlighting the importance of a rigorous and validated workflow. By comparing computational predictions with experimental data, researchers can gain confidence in their in silico models and make more informed decisions in the drug discovery process.

The future of molecular docking lies in the integration of more advanced techniques, such as molecular dynamics simulations to account for receptor flexibility and machine learning algorithms to improve scoring function accuracy. As more high-resolution structures of drug targets become available, the predictive power of comparative docking studies will continue to grow, further solidifying its role as a cornerstone of modern drug design.

References

  • Rampeesa, N. K., et al. (2024). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv. [Link]

  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]

  • Zhen, X., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6105-6116. [Link]

  • Wang, S., et al. (2018). Crystal structure of the human dopamine D2 receptor in complex with the atypical antipsychotic drug risperidone. Nature, 555(7695), 269-273. [Link]

  • Zhen, X., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Rampeesa, N. K., et al. (2024). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK- positive cancers. ChemRxiv. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

  • Kufareva, I., et al. (2011). Status of GPCR modeling and docking as reflected by community-wide GPCR Dock 2010 assessment. Structure, 19(8), 1108-1126. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Gáspár, A., et al. (2020). Molecular Docking: Shifting Paradigms in Drug Discovery. Molecules, 25(18), 4149. [Link]

  • Rampeesa, N. K., et al. (2024). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ResearchGate. [Link]

  • Rampeesa, N. K., et al. (2024). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ChemRxiv. [Link]

  • Rampeesa, N. K., et al. (2024). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. ResearchGate. [Link]

  • Zhen, X., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Wang, S., et al. (2018). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6-Azaspiro[3.5]nonan-5-one

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 6-Azaspiro[3.5]nonan-5-one. The protocols outlined below are designed to ensure the safety of res...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 6-Azaspiro[3.5]nonan-5-one. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a self-validating system of procedures grounded in established safety principles.

Hazard Assessment and Toxidological Profile

While a specific, comprehensive toxicological profile for 6-Azaspiro[3.5]nonan-5-one is not fully investigated, data from structurally related azaspiro and lactam compounds provide a strong basis for a thorough hazard assessment. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[1][2]

Key Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these potential hazards, all handling of 6-Azaspiro[3.5]nonan-5-one should be conducted with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, with detailed explanations for the necessity of each item.

Protection Level Required PPE Rationale and Causality
Primary Barrier Chemical-resistant gloves (Nitrile or Neoprene)To prevent direct skin contact, which can cause irritation.[3][4] Gloves should be inspected before use and removed using the proper technique to avoid contaminating the skin.[5]
Safety goggles with side shields or a face shieldTo protect the eyes from splashes or aerosols that could cause serious irritation.[1][4]
Laboratory coatTo protect the skin and personal clothing from contamination.[6]
Secondary Barrier Chemical-resistant apron and sleevesRecommended when handling larger quantities or when there is a significant risk of splashes.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][3] A respirator may be necessary in poorly ventilated areas.[7]

Operational and Handling Workflow

The following workflow provides a step-by-step guide for the safe handling of 6-Azaspiro[3.5]nonan-5-one from receipt to temporary storage.

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment receive Receive Container inspect Inspect for Damage receive->inspect Visually check for leaks or damage store Store in a Cool, Dry, Well-Ventilated Area inspect->store If intact don_ppe Don Appropriate PPE store->don_ppe Prepare for experiment fume_hood Work in a Fume Hood don_ppe->fume_hood weigh Weigh and Prepare for Use fume_hood->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of 6-Azaspiro[3.5]nonan-5-one.

Step-by-Step Handling Procedures:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The container should be kept tightly closed.[3]

  • Preparation: Before handling, ensure a safety shower and eye wash station are readily available.[3] All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3]

  • Personal Protective Equipment: Don the required PPE as outlined in the table above.

  • Handling: Avoid creating dust or aerosols. Use appropriate tools for weighing and transferring the solid material.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Get medical attention if irritation develops.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][3]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]

Spill Response:
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • For large spills, prevent further leakage or spillage if it is safe to do so.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan

Proper disposal of 6-Azaspiro[3.5]nonan-5-one and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

G cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection and Segregation cluster_disposal Final Disposal excess_chem Excess 6-Azaspiro[3.5]nonan-5-one solid_waste Solid Chemical Waste Container excess_chem->solid_waste contaminated_ppe Contaminated PPE disposable_waste Contaminated Solid Waste Container contaminated_ppe->disposable_waste labware Contaminated Labware labware->disposable_waste label_waste Label Waste Containers solid_waste->label_waste disposable_waste->label_waste ehs_pickup Arrange for EHS Pickup label_waste->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration Preferred Method

Caption: Disposal Workflow for 6-Azaspiro[3.5]nonan-5-one Waste.

Disposal Protocol:
  • Waste Segregation:

    • Chemical Waste: Unused or excess 6-Azaspiro[3.5]nonan-5-one should be collected in a designated, labeled, and sealed container for solid chemical waste.

    • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled container for contaminated solid waste.

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Disposal Method: The primary recommended method for disposal is high-temperature incineration at a licensed hazardous waste facility.[8]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

By adhering to these protocols, you can ensure a safe and compliant laboratory environment when working with 6-Azaspiro[3.5]nonan-5-one.

References

  • AK Scientific, Inc. (n.d.). 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Safety Data Sheet.
  • INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet: 2,9-DIOXA-6-AZASPIRO[3.5]NONANE-6-CARBOXYLIC ACID tert- BUTYLESTER.
  • A Comprehensive Guide to Handling Amines Safely in Industrial Environments. (n.d.).
  • Fluorochem. (n.d.). 6-azaspiro[3.5]nonan-5-one.
  • The Importance of Personal Protective Equipment in the Handling of Chemicals. (2024, April 5).
  • Angene Chemical. (2025, March 13). Safety Data Sheet: 2-Fluoro-7-azaspiro[3.5]nonane.
  • Enamine. (n.d.). Safety Data Sheet: tert-butyl 7-oxo-6-azaspiro[3.5]nonane-1-carboxylate.
  • Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Accela ChemBio Inc. (n.d.). Safety Data Sheet: 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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